7-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
7-bromopyrrolo[2,1-f][1,2,4]triazin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN4/c7-5-2-1-4-6(8)9-3-10-11(4)5/h1-3H,(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGCJBESZJIGDMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC=NN2C(=C1)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20654685 | |
| Record name | 7-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20654685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
937046-98-5 | |
| Record name | 7-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=937046-98-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20654685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Dawn of a Privileged Scaffold: A Technical Guide to the Discovery of Pyrrolo[2,1-f]triazine Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The relentless pursuit of targeted therapies in oncology and other disease areas has led to the identification of numerous molecular scaffolds capable of modulating the activity of protein kinases. Among these, the pyrrolo[2,1-f][1][2][3]triazine nucleus has emerged as a "privileged scaffold," demonstrating remarkable versatility and potency against a range of critical kinase targets. Initially conceived as a bioisosteric mimic of the well-established quinazoline kinase inhibitor template, this heterocyclic system has proven to be a fertile ground for the development of novel therapeutics. This technical guide provides an in-depth exploration of the discovery and development of the pyrrolo[2,1-f]triazine scaffold, detailing the quantitative structure-activity relationships, key experimental protocols, and the intricate signaling pathways these inhibitors modulate.
Quantitative Biological Activity
The pyrrolo[2,1-f]triazine scaffold has been successfully derivatized to yield potent inhibitors of several key kinases implicated in cancer and other diseases. The following tables summarize the in vitro inhibitory activities of representative compounds against their primary targets.
Table 1: Inhibitory Activity against EGFR and VEGFR-2 [1][4]
| Compound ID | Target | IC50 (µM) | Cellular Assay | Cell Line |
| 1 | EGFR | 0.100 | DiFi Cell Proliferation | DiFi |
| 2 | VEGFR-2 | 0.066 | HUVEC Proliferation | HUVEC |
| 3 | VEGFR-2 | 0.023 | HUVEC Proliferation | HUVEC |
Table 2: Inhibitory Activity against ALK and IGF-1R [1]
| Compound ID | Target | IC50 (nM) | Selectivity Highlight |
| 21 | ALK | 10 ± 2 | >100-fold selective over IGF-1R |
| 21 | IGF-1R | 1137 ± 398 |
Table 3: Inhibitory Activity against c-Met and VEGFR-2 [1]
| Compound ID | Target | IC50 (nM) | Cellular Assay | Cell Line | IC50 (nM) |
| 19 | c-Met | 2.3 ± 0.1 | BaF3-TPR-Met | BaF3-TPR-Met | 0.71 ± 0.16 |
| 19 | VEGFR-2 | 5.0 ± 0.5 | HUVEC-VEGFR2 | HUVEC | 37.4 ± 0.311 |
Table 4: Inhibitory Activity against JAK Isoforms [1]
| Compound ID | Target | IC50 (nM) | Cellular Assay | Cell Line |
| 26 | JAK2 | Potent and Selective | SET-2 Cell Lines | SET-2 |
| 27 | JAK2 | SET-2 Cell Lines | SET-2 | |
| 28 | JAK2 | SET-2 Cell Lines | SET-2 |
Experimental Protocols
The discovery and characterization of pyrrolo[2,1-f]triazine kinase inhibitors rely on a suite of robust biochemical and cellular assays. Below are detailed protocols for key experiments.
EGFR Kinase Inhibition Assay (Biochemical)
This assay quantifies the ability of a test compound to inhibit the enzymatic activity of the Epidermal Growth Factor Receptor (EGFR) kinase.
Materials:
-
Recombinant human EGFR kinase domain
-
ATP
-
Poly(Glu, Tyr) 4:1 substrate
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the test compound dilutions to the assay wells. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Add the EGFR kinase and the poly(Glu, Tyr) substrate to the wells.
-
Pre-incubate the plate at room temperature for 10-15 minutes to allow for compound binding to the kinase.
-
Initiate the kinase reaction by adding a solution of ATP. The final ATP concentration should be at or near the Km for the enzyme.
-
Incubate the reaction at 30°C for a specified period (e.g., 60 minutes), ensuring the reaction remains in the linear range.
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
HUVEC Proliferation Assay (VEGF-stimulated)
This cellular assay assesses the ability of a compound to inhibit the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs) stimulated by Vascular Endothelial Growth Factor (VEGF).
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM-2)
-
Fetal Bovine Serum (FBS)
-
Recombinant human VEGF
-
Test compounds dissolved in DMSO
-
96-well cell culture plates
-
Cell proliferation detection reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)
Procedure:
-
Seed HUVECs in a 96-well plate at a density of 2,000-5,000 cells per well in EGM-2 medium and allow them to attach overnight.
-
The following day, replace the medium with a low-serum medium (e.g., 0.5% FBS) and incubate for 4-6 hours to synchronize the cells.
-
Prepare serial dilutions of the test compounds in the low-serum medium.
-
Treat the cells with the compound dilutions and incubate for 1-2 hours.
-
Stimulate the cells with a final concentration of 20-50 ng/mL of VEGF. Include unstimulated controls and vehicle-treated controls.
-
Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Assess cell proliferation using a suitable viability assay. For example, using the CellTiter-Glo® assay, add the reagent to each well, incubate to lyse the cells and generate a luminescent signal proportional to the amount of ATP present.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition of VEGF-stimulated proliferation for each compound concentration and determine the IC50 value.
IGF-1R Kinase Inhibition Assay (Biochemical)
This assay measures the inhibitory effect of compounds on the kinase activity of the Insulin-like Growth Factor-1 Receptor (IGF-1R).
Materials:
-
Recombinant human IGF-1R kinase domain
-
ATP
-
A suitable peptide substrate (e.g., a synthetic peptide derived from IRS-1)
-
Kinase buffer (similar to the EGFR assay buffer)
-
Test compounds in DMSO
-
A detection system such as the ADP-Glo™ Kinase Assay (Promega)
Procedure:
-
Follow a similar procedure to the EGFR kinase inhibition assay.
-
Prepare serial dilutions of the test compounds.
-
Add the compounds, IGF-1R kinase, and the peptide substrate to the wells of a 384-well plate.
-
After a pre-incubation period, initiate the reaction with ATP.
-
Incubate the reaction at 30°C for a defined time.
-
Stop the reaction and measure the amount of ADP produced using a suitable detection method.
-
Calculate the percent inhibition and determine the IC50 values.
Signaling Pathways and Experimental Workflows
The development of pyrrolo[2,1-f]triazine inhibitors is guided by a deep understanding of the signaling pathways they target and a systematic workflow for discovery and optimization.
Signaling Pathways
References
- 1. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. Discovery of the pyrrolo[2,1-f][1,2,4]triazine nucleus as a new kinase inhibitor template - PubMed [pubmed.ncbi.nlm.nih.gov]
Physicochemical Properties of 7-Bromopyrrolo[2,1-f]triazin-4-amine: An In-depth Technical Guide
Introduction
7-Bromopyrrolo[2,1-f]triazin-4-amine is a heterocyclic organic compound of significant interest to the pharmaceutical and material science sectors.[1][2] Its unique pyrrolo-triazine core structure, functionalized with a bromine atom and an amine group, makes it a versatile building block in the synthesis of more complex molecules.[1][2] Notably, it serves as a key intermediate in the development of novel therapeutics, including anticancer agents and PRMT5 inhibitors.[3][4][5] The pyrrolo[2,1-f][1][6][7]triazine scaffold is recognized as a privileged structure in drug discovery, capable of mimicking purines and interacting with a wide array of kinase ATP-binding sites.[8][9] This guide provides a comprehensive overview of the known physicochemical properties of 7-Bromopyrrolo[2,1-f]triazin-4-amine, detailed experimental protocols for their determination, and a visualization of its role in relevant biological pathways.
Core Physicochemical Data
The fundamental physicochemical properties of 7-Bromopyrrolo[2,1-f]triazin-4-amine are summarized in the table below. These data are crucial for researchers in designing synthetic routes, formulating drug delivery systems, and understanding the compound's behavior in various chemical and biological environments.
| Property | Value | Source(s) |
| CAS Number | 937046-98-5 | [1][3][4][6][10][11][12][13][14][15] |
| Molecular Formula | C₆H₅BrN₄ | [1][2][3][13] |
| Molecular Weight | 213.04 g/mol | [1][13] |
| Appearance | White to light yellow powder/crystal | [1][6][10][11][12][14] |
| Melting Point | 245 - 249 °C | [1][6][11][12][14] |
| Density | 2.1 g/cm³ | [1][2] |
| Predicted Density | 2.09 ± 0.1 g/cm³ | [3][4] |
| Refractive Index | n20D 1.83 | [1][2] |
| Predicted pKa | 2.82 ± 0.30 | [3][4] |
| Predicted LogP | -0.94 (for parent compound Pyrrolo[2,1-f][1][6][7]triazin-4-amine) | [16] |
| Purity | ≥ 95% (GC) to >97% | [1][6][11][12][13][14] |
| Storage Conditions | 2 - 8 °C, under inert gas (Nitrogen or Argon) | [1][2][3][4] |
Experimental Protocols
Detailed and reproducible methodologies are paramount for the accurate characterization of chemical compounds. This section outlines the protocols for the synthesis of 7-Bromopyrrolo[2,1-f]triazin-4-amine and the determination of its key physicochemical properties.
Synthesis of 7-Bromopyrrolo[2,1-f]triazin-4-amine
The synthesis of the title compound is typically achieved through the bromination of its parent compound, pyrrolo[2,1-f][1][6][7]triazin-4-amine.
Materials:
-
1,3-dibromo-5,5-dimethylhydantoin (DBDMH)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Saturated aqueous solution of sodium sulfite (Na₂SO₃)
-
5% aqueous solution of sodium carbonate (Na₂CO₃)
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
Procedure:
-
A solution of pyrrolo[2,1-f][1][6][7]triazin-4-amine (1.0 equivalent) in anhydrous DMF is prepared in a reaction vessel.
-
The solution is cooled to a low temperature, typically -20 °C.
-
1,3-dibromo-5,5-dimethylhydantoin (approx. 0.5 equivalents) is added portion-wise to the stirred solution over a period of about 45 minutes, maintaining the low temperature.
-
The reaction is stirred for an additional 45 minutes to 1 hour at -20 °C. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is quenched by adding a saturated aqueous solution of sodium sulfite.
-
The resulting solids are collected by filtration and washed with water.
-
The collected solid is then partitioned between ethyl acetate and a 5% aqueous solution of sodium carbonate.
-
The organic layer is separated, washed with the sodium carbonate solution, and dried over magnesium sulfate or sodium sulfate.
-
The solvent is removed under reduced pressure to yield the crude product.
-
The crude product can be further purified by trituration with hot ethyl acetate or by silica gel column chromatography to afford 7-Bromopyrrolo[2,1-f]triazin-4-amine as a white to light yellow solid.
Melting Point Determination
The melting point is determined using the capillary method, a standard technique for analyzing crystalline solids.[17]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Glass capillary tubes (one end sealed)
-
Spatula
-
Mortar and pestle (if sample needs to be powdered)
Procedure:
-
Ensure the sample of 7-Bromopyrrolo[2,1-f]triazin-4-amine is completely dry and finely powdered.[11][17]
-
Load the capillary tube by tapping the open end into the powdered sample until a small amount of solid enters the tube.
-
Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. The packed sample height should be 2-3 mm.[11][18]
-
Place the loaded capillary tube into the heating block of the melting point apparatus.[11][18]
-
For a preliminary determination, heat the sample rapidly to find an approximate melting range.[18]
-
Allow the apparatus to cool. Prepare a new sample.
-
For an accurate measurement, set the apparatus to heat slowly (1-2 °C per minute) as the temperature approaches the approximate melting point.
-
Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2).
-
The melting point is reported as the range T1 - T2.
Qualitative Solubility Determination
This protocol provides a systematic approach to assess the solubility of the compound in various solvents, which can indicate its polarity and the presence of acidic or basic functional groups.[19]
Materials:
-
7-Bromopyrrolo[2,1-f]triazin-4-amine
-
Small test tubes
-
Vortex mixer or stirring rod
-
Solvents: Water, Diethyl ether, 5% aq. HCl, 5% aq. NaOH, 5% aq. NaHCO₃
Procedure:
-
Place approximately 25 mg of the compound into a small test tube.
-
Add 0.75 mL of the test solvent (starting with water) in portions.
-
After each addition, vigorously shake or stir the mixture for 1-2 minutes.[20]
-
Observe and record whether the compound dissolves completely, partially, or is insoluble.
-
A compound is generally considered "soluble" if approximately 25 mg dissolves in 0.75 mL of the solvent.
-
Based on the flowchart below, proceed to the next appropriate solvent. For instance, if the compound is insoluble in water, its solubility in acidic and basic solutions is tested to identify potential basic (amine) or acidic functional groups.[19][21]
pKa Determination by Potentiometric Titration
Potentiometric titration is a precise method for determining the acid dissociation constant (pKa) of a substance.[22][23]
Apparatus:
-
Potentiometer with a combined pH electrode
-
Burette
-
Magnetic stirrer and stir bar
-
Beaker or reaction vessel
Reagents:
-
7-Bromopyrrolo[2,1-f]triazin-4-amine solution (e.g., 1 mM in a suitable co-solvent/water mixture if sparingly soluble)
-
Standardized 0.1 M HCl solution
-
Standardized 0.1 M NaOH solution (carbonate-free)
-
Standard pH buffers (e.g., pH 4, 7, 10) for calibration
-
Inert salt solution (e.g., 0.15 M KCl) to maintain constant ionic strength[3][24]
Procedure:
-
Place a known volume (e.g., 20 mL) of the 1 mM sample solution into the reaction vessel containing the inert salt solution.[3][24]
-
Immerse the pH electrode and a magnetic stir bar into the solution. Purge the solution with nitrogen if dissolved CO₂ is a concern.[3]
-
Since 7-Bromopyrrolo[2,1-f]triazin-4-amine is a weak base (due to the amine group), it will be titrated with a standardized acid (0.1 M HCl).
-
Add the titrant in small, precise increments from the burette.
-
After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.
-
Continue the titration well past the equivalence point.
-
Plot the pH versus the volume of titrant added. The pKa can be determined from the titration curve. For the titration of a weak base with a strong acid, the pH at the half-equivalence point is equal to the pKa of the conjugate acid (pKaH). The pKb can then be calculated (pKb = 14 - pKaH), and subsequently the pKa of the base itself.
Biological Context and Signaling Pathways
The pyrrolo[2,1-f][1][6]triazine scaffold is a key component in many kinase inhibitors.[9][25] Derivatives of this core structure have been investigated as inhibitors of several critical signaling pathways implicated in cancer, such as those involving Anaplastic Lymphoma Kinase (ALK) and Protein Arginine Methyltransferase 5 (PRMT5).[25][26]
Conceptual Anaplastic Lymphoma Kinase (ALK) Signaling Pathway
ALK is a receptor tyrosine kinase that, when constitutively activated (e.g., through chromosomal rearrangement), can drive tumor growth by activating downstream pathways like RAS/MAPK, PI3K/AKT, and JAK/STAT.[1][4][10][27] Inhibitors based on the pyrrolo[2,1-f][1][6][7]triazine scaffold can block the kinase activity of ALK, thereby preventing the phosphorylation of downstream effectors and inhibiting cell proliferation and survival.[25]
Conceptual Protein Arginine Methyltransferase 5 (PRMT5) Signaling Pathway
PRMT5 is an enzyme that catalyzes the symmetric dimethylation of arginine residues on histone and non-histone proteins, thereby regulating key cellular processes like gene transcription, RNA splicing, and signal transduction.[6][28] Overexpression of PRMT5 is linked to various cancers.[7] 7-Bromopyrrolo[2,1-f]triazin-4-amine is a known precursor for PRMT5 inhibitors, which act by blocking its methyltransferase activity. This can lead to the reactivation of tumor suppressor genes and the suppression of oncogenic pathways like AKT/GSK3β and WNT/β-catenin, ultimately inducing cancer cell death.[26]
References
- 1. Anaplastic lymphoma kinase: signalling in development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. Protein Arginine Methyltransferase 5 (PRMT5) Signaling Suppresses Protein Kinase Cδ- and p38δ-dependent Signaling and Keratinocyte Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. 5-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine|PRMT5 Inhibitor [benchchem.com]
- 9. Discovery of the pyrrolo[2,1-f][1,2,4]triazine nucleus as a new kinase inhibitor template - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | ALK signaling and target therapy in anaplastic large cell lymphoma [frontiersin.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. 7-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine | 937046-98-5 | TCI AMERICA [tcichemicals.com]
- 13. 4-Amino-7-bromo-pyrrolo[2,1-f][1,2,4]triazine 97% | CAS: 937046-98-5 | AChemBlock [achemblock.com]
- 14. This compound | 937046-98-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 15. king-pharm.com [king-pharm.com]
- 16. Pyrrolo[2,1-f][1,2,4]triazin-4-amine | CAS#:159326-68-8 | Chemsrc [chemsrc.com]
- 17. westlab.com [westlab.com]
- 18. Determination of Melting Point [wiredchemist.com]
- 19. scribd.com [scribd.com]
- 20. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 21. www1.udel.edu [www1.udel.edu]
- 22. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 23. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 24. dergipark.org.tr [dergipark.org.tr]
- 25. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Protein arginine methyltransferase 5 (PRMT5) promotes survival of lymphoma cells via activation of WNT/β-catenin and AKT/GSK3β proliferative signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. aacrjournals.org [aacrjournals.org]
- 28. Frontiers | Protein Arginine Methyltransferase 5 Functions via Interacting Proteins [frontiersin.org]
Spectroscopic Profile of 7-Bromopyrrolo[2,1-f]triazin-4-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the available spectroscopic data for the compound 7-Bromopyrrolo[2,1-f]triazin-4-amine, a heterocyclic amine of interest in pharmaceutical research. The following sections present a summary of its nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, alongside generalized experimental protocols for key spectroscopic techniques.
Spectroscopic Data Summary
The following tables summarize the currently available quantitative spectroscopic data for 7-Bromopyrrolo[2,1-f]triazin-4-amine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H-NMR Spectroscopic Data for 7-Bromopyrrolo[2,1-f]triazin-4-amine
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 7.84 | Singlet (s) | - | 1H | Aromatic CH |
| 6.95 | Doublet (d) | 4.7 | 1H | Aromatic CH |
| 6.71 | Doublet (d) | 4.7 | 1H | Aromatic CH |
| 4.89 | Singlet (s) | - | 3H | -NH₂ + H₂O |
Solvent: CD₃OD
Mass Spectrometry (MS)
Table 2: Mass Spectrometry Data for 7-Bromopyrrolo[2,1-f]triazin-4-amine
| Technique | Ionization Mode | Mass-to-Charge Ratio (m/z) | Ion Species |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Electrospray Ionization (ESI+) | 213.1 | [M+H]⁺ |
Infrared (IR) Spectroscopy
Note: Specific experimental IR spectroscopic data for 7-Bromopyrrolo[2,1-f]triazin-4-amine is not available in the public domain at the time of this report. For researchers requiring this data, it is recommended to acquire it experimentally. A general protocol for solid-state IR spectroscopy is provided in the experimental methodologies section.
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques cited. These are intended to serve as a reference for researchers aiming to reproduce or generate new spectroscopic data for 7-Bromopyrrolo[2,1-f]triazin-4-amine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C-NMR spectra for structural elucidation.
Materials:
-
7-Bromopyrrolo[2,1-f]triazin-4-amine sample
-
Deuterated solvent (e.g., CD₃OD, DMSO-d₆)
-
NMR tubes (5 mm)
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the 7-Bromopyrrolo[2,1-f]triazin-4-amine sample and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Instrumentation: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
-
Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity.
-
¹H-NMR Acquisition:
-
Set the spectral width to approximately 12-16 ppm.
-
Use a standard 30° or 45° pulse width.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
-
¹³C-NMR Acquisition:
-
Set up a proton-decoupled ¹³C experiment.
-
Set the spectral width to approximately 200-240 ppm.
-
Use a relaxation delay of 2-5 seconds.
-
A significantly larger number of scans will be required compared to the ¹H experiment.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts are typically referenced to the residual solvent peak.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the compound.
Materials:
-
7-Bromopyrrolo[2,1-f]triazin-4-amine sample
-
HPLC-grade solvent (e.g., methanol, acetonitrile, water)
-
LC-MS system with an electrospray ionization (ESI) source
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent. Further dilute this stock solution to a final concentration of around 10 µg/mL in a solvent compatible with the LC mobile phase (e.g., a mixture of methanol and water).
-
Infusion or Chromatography: The sample can be introduced into the mass spectrometer via direct infusion using a syringe pump or through a liquid chromatography system for separation prior to analysis.
-
ESI Source Parameters:
-
Optimize the ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas flow rate and temperature, to achieve a stable spray and maximum ion signal.
-
Operate in positive ion mode to detect the protonated molecule [M+H]⁺.
-
-
Mass Analyzer Settings:
-
Set the mass analyzer to scan a relevant m/z range (e.g., 50-500 amu).
-
For accurate mass measurements, a high-resolution mass analyzer (e.g., TOF or Orbitrap) should be used.
-
-
Data Acquisition and Analysis: Acquire the mass spectrum. The data will show the relative abundance of ions as a function of their m/z ratio.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Materials:
-
7-Bromopyrrolo[2,1-f]triazin-4-amine sample (solid)
-
FT-IR spectrometer
-
Potassium bromide (KBr) plates or an ATR accessory
-
Mortar and pestle
-
Volatile solvent (e.g., dichloromethane or acetone)
Procedure (Thin Film Method):
-
Sample Preparation: Dissolve a small amount (a few milligrams) of the solid sample in a few drops of a volatile solvent.
-
Film Deposition: Apply a drop of the solution onto the surface of a KBr plate and allow the solvent to evaporate completely, leaving a thin film of the solid sample.
-
Spectrum Acquisition: Place the KBr plate in the sample holder of the FT-IR spectrometer.
-
Background Scan: Run a background spectrum of the clean, empty sample compartment.
-
Sample Scan: Acquire the IR spectrum of the sample over the desired wavenumber range (typically 4000-400 cm⁻¹).
-
Data Analysis: The resulting spectrum will show absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule.
Workflow and Pathway Diagrams
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.
Caption: General workflow for spectroscopic analysis.
An In-depth Technical Guide to the Synthesis of 7-Bromopyrrolo[2,1-f]triazin-4-amine Starting Materials
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathways for obtaining 7-Bromopyrrolo[2,1-f]triazin-4-amine, a key intermediate in the development of various pharmaceutical compounds, including kinase inhibitors. This document details the necessary starting materials, step-by-step experimental protocols, and the expected quantitative data for each stage of the synthesis.
Introduction
7-Bromopyrrolo[2,1-f]triazin-4-amine is a heterocyclic compound of significant interest in medicinal chemistry.[1] Its structure, featuring a fused pyrrole and triazine ring system with a bromine substituent, makes it a versatile building block for the synthesis of targeted therapeutics, particularly in the fields of oncology and virology.[1][2] This guide focuses on a robust five-step synthesis route, commencing from readily available starting materials.
Overall Synthetic Pathway
The synthesis of 7-Bromopyrrolo[2,1-f]triazin-4-amine can be efficiently achieved through a five-step sequence. This pathway involves the initial construction of a protected aminopyrrole ring, followed by functional group manipulations to introduce a nitrile group. Subsequent deprotection and cyclization afford the core pyrrolo[2,1-f]triazine structure, which is then selectively brominated to yield the final product.
Caption: Five-step synthetic route to 7-Bromopyrrolo[2,1-f]triazin-4-amine.
Experimental Protocols and Data
This section provides detailed experimental procedures for each step of the synthesis, along with tables summarizing the key quantitative data for the starting materials, intermediates, and the final product.
Step 1: Synthesis of 1-Boc-1-aminopyrrole (Intermediate I)
The initial step involves the formation of the pyrrole ring via a Paal-Knorr condensation reaction between tert-butyl carbazate and 2,5-dimethoxytetrahydrofuran. This reaction is typically acid-catalyzed.[3][4]
Experimental Protocol:
A solution of tert-butyl carbazate and 2,5-dimethoxytetrahydrofuran in a suitable solvent (e.g., acetic acid or an alcohol with an acid catalyst) is heated to reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting residue is purified by column chromatography on silica gel to afford 1-Boc-1-aminopyrrole.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Analytical Data |
| tert-Butyl carbazate | C₅H₁₂N₂O₂ | 132.16 | Commercially available. |
| 2,5-Dimethoxytetrahydrofuran | C₆H₁₂O₃ | 132.16 | Commercially available. |
| Intermediate I: 1-Boc-1-aminopyrrole | C₉H₁₄N₂O₂ | 182.22 | NMR data available.[5] |
Step 2: Synthesis of 1-Boc-1-amino-1H-pyrrole-2-carbonitrile (Intermediate II)
The introduction of a nitrile group at the 2-position of the pyrrole ring is a crucial step. This can be achieved through a Vilsmeier-Haack formylation followed by conversion of the resulting aldehyde to a nitrile, or via direct cyanation methods.
Experimental Protocol:
To a solution of 1-Boc-1-aminopyrrole in an appropriate solvent, a cyanating agent is added. The reaction may require cooling and is stirred until completion as indicated by TLC. The reaction is then quenched, and the product is extracted into an organic solvent. The combined organic layers are washed, dried, and concentrated. Purification by column chromatography yields 1-Boc-1-amino-1H-pyrrole-2-carbonitrile.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Analytical Data |
| Intermediate II: 1-Boc-1-amino-1H-pyrrole-2-carbonitrile | C₁₀H₁₃N₃O₂ | 207.23 | Spectroscopic data would be generated upon synthesis. |
Step 3: Synthesis of 1-amino-1H-pyrrole-2-carbonitrile hydrochloride (Intermediate III)
The tert-butyloxycarbonyl (Boc) protecting group is removed under acidic conditions to yield the free amine, which is isolated as its hydrochloride salt.[6]
Experimental Protocol:
1-Boc-1-amino-1H-pyrrole-2-carbonitrile is dissolved in a suitable organic solvent, such as dioxane or methanol. A solution of hydrochloric acid in the same or a compatible solvent is added, and the mixture is stirred at room temperature.[7] The progress of the deprotection is monitored by TLC. Upon completion, the solvent is removed under reduced pressure to yield 1-amino-1H-pyrrole-2-carbonitrile hydrochloride as a solid, which may be used in the next step without further purification.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Analytical Data |
| Intermediate III: 1-amino-1H-pyrrole-2-carbonitrile hydrochloride | C₅H₆ClN₃ | 143.58 | Available from commercial suppliers.[8][9][10][11] |
Step 4: Synthesis of 4-aminopyrrolo[2,1-f][8][12][13]triazine (Intermediate IV)
The pyrrolotriazine core is constructed by the cyclization of 1-amino-1H-pyrrole-2-carbonitrile hydrochloride with formamidine acetate.[12]
Experimental Protocol:
A mixture of 1-amino-1H-pyrrole-2-carbonitrile hydrochloride and formamidine acetate is heated in a suitable high-boiling solvent (e.g., DMF) or neat. The reaction is monitored by TLC. After the reaction is complete, the mixture is cooled, and the product is precipitated by the addition of a non-polar solvent or water. The solid is collected by filtration, washed, and dried to give 4-aminopyrrolo[2,1-f][8][12][13]triazine.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Analytical Data |
| Formamidine acetate | C₃H₈N₂O₂ | 104.11 | Commercially available. |
| Intermediate IV: 4-aminopyrrolo[2,1-f][8][12][13]triazine | C₆H₆N₄ | 134.14 | Melting Point: 236-239 °C.[14] 1H NMR (CD3OD): δ 7.72 (s, 1H), 7.52 (dd, 1H), 6.85 (dd, 1H), 6.64 (dd, 1H).[14] MS (ESI): m/z = 135.1 [M+H]+.[14] |
Step 5: Synthesis of 7-Bromopyrrolo[2,1-f]triazin-4-amine (Final Product)
The final step is the regioselective bromination of the pyrrole ring of the pyrrolotriazine core. N-Bromosuccinimide (NBS) is a commonly used reagent for this transformation.[15]
Experimental Protocol:
4-aminopyrrolo[2,1-f][8][12][13]triazine is dissolved in a suitable solvent, such as N,N-dimethylformamide (DMF), and the solution is cooled. N-Bromosuccinimide is then added portion-wise while maintaining a low temperature. The reaction is stirred for a short period and monitored by TLC. Upon completion, the reaction is quenched with a solution of sodium sulfite. The product is then precipitated, collected by filtration, washed, and dried to afford 7-Bromopyrrolo[2,1-f]triazin-4-amine.[14]
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Analytical Data |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | Commercially available. |
| Final Product: 7-Bromopyrrolo[2,1-f]triazin-4-amine | C₆H₅BrN₄ | 213.04 | Appearance: White to light yellow powder.[1] Melting Point: 245-249 °C.[1] Purity: ≥ 95% (GC).[1] MS (ESI): m/z = 213.1 [M+H]+.[14] 1H NMR data would be generated upon synthesis, with expected shifts influenced by the bromine substituent. |
Logical Workflow in Drug Discovery
7-Bromopyrrolo[2,1-f]triazin-4-amine is a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications, such as kinase inhibitors. The following diagram illustrates a typical workflow in a drug discovery program where this compound would be utilized.
Caption: A simplified workflow for the use of 7-Bromopyrrolo[2,1-f]triazin-4-amine in a drug discovery program.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. fluorochem.co.uk [fluorochem.co.uk]
- 9. 937046-97-4|1-Amino-1H-pyrrole-2-carbonitrile hydrochloride|BLD Pharm [bldpharm.com]
- 10. calpaclab.com [calpaclab.com]
- 11. chemwhat.com [chemwhat.com]
- 12. Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of pyrrolo[2,1-f][1,2,4]triazine congeners of nucleic acid purines via the N-amination of 2-substituted pyrroles | Semantic Scholar [semanticscholar.org]
- 14. chemwhat.com [chemwhat.com]
- 15. Transition Metal-Catalyzed Regio- and Stereoselective Aminobromination of Olefins with TsNH2 and NBS as Nitrogen and Bromine Sources [organic-chemistry.org]
Biological Screening of Novel Pyrrolotriazine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological screening of novel pyrrolotriazine derivatives, a promising class of heterocyclic compounds with diverse pharmacological activities. This document outlines detailed experimental protocols for key assays, presents quantitative biological data in a structured format, and visualizes critical signaling pathways and experimental workflows.
Introduction
Pyrrolotriazines are fused heterocyclic scaffolds that have garnered significant attention in medicinal chemistry due to their structural similarity to purines, enabling them to interact with a wide range of biological targets.[1][2] Derivatives of this core structure have demonstrated potent activity as kinase inhibitors, anticancer agents, and antiviral compounds.[3][4] This guide serves as a practical resource for researchers engaged in the discovery and development of novel pyrrolotriazine-based therapeutics, providing standardized methodologies and a consolidated view of their biological potential.
Data Presentation: Biological Activity of Pyrrolotriazine Derivatives
The following tables summarize the in vitro biological activity of selected novel pyrrolotriazine derivatives against various cancer cell lines and protein kinases. This data is crucial for understanding the structure-activity relationships (SAR) and for guiding further optimization of lead compounds.
Table 1: Anti-proliferative Activity of Pyrrolotriazine Derivatives in Cancer Cell Lines
| Compound ID | Cell Line | Cancer Type | IC50 (µM) | Reference |
| SPP10 | MCF-7 | Breast Cancer | 2.31 ± 0.3 | [5] |
| H69AR | Lung Cancer | 3.16 ± 0.8 | [5] | |
| PC-3 | Prostate Cancer | 4.2 ± 0.2 | [5] | |
| SPP12 | H69AR | Lung Cancer | 19.18 ± 0.4 | [5] |
| SPP15 | PC-3 | Prostate Cancer | 2.8 ± 0.4 | [5] |
| Derivative 9c | Leukemia Cells | Leukemia | 5-7 times lower than breast cancer cells | [6] |
| Derivative 9e | Leukemia Cells | Leukemia | 5-7 times lower than breast cancer cells | [6] |
| 1,5-diaryl-3-(3,4,5-trimethoxyphenyl)pyrazolo[4,3-e][1][3][6]triazines | A549 | Lung Cancer | Selective inhibitory activity | [6] |
Table 2: Kinase Inhibitory Activity of Pyrrolotriazine Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| Compound 18 | VEGFR-2 | 11 | [3] |
| Compound 19 | c-Met | 2.3 ± 0.1 | [3] |
| VEGFR-2 | 5.0 ± 0.5 | [3] | |
| Compound 20 | Met Kinase | 45 | [3] |
| Compound 16 | HER2 | 10 | [3] |
| EGFR | 6 | [3] | |
| Compound 13 | EGFR | 61 | [3] |
| HER2 | 55 | [3] | |
| Compound 2 | VEGFR-2 | 66 | [3] |
| Compound 3 | VEGFR-2 | 23 | [3] |
| Compound 1 | EGFR | 100 | [3] |
| Compound 19 (Pyrrolotriazinone) | TNKS-1 | 8 | [7] |
| Compound 20 (Pyrrolotriazinone) | TNKS-1 | 4 | [7] |
| Compound 6 (LAS191954) | PI3Kδ | 2.6 | [7] |
| Compound 7 (LAS195319) | PI3Kδ | 0.5 | [7] |
| Compound 8 | PI3Kγ | 4 | [7] |
| PI3Kδ | 5 | [7] | |
| Compound 10 | Sepiapterin Reductase | 1 | [7] |
| Compound 11 | Sepiapterin Reductase | 1 | [7] |
| Compound 16 (Pyrrolotriazinone) | PDE-5 | 4.1 | [7] |
| Compound 17 (Pyrrolotriazinone) | PDE-9 | 2 | [7] |
| Compound 18 (Pyrrolotriazinone) | PDE-9 | 10 | [7] |
| Compound 4f | EGFR | 61 | [8] |
Experimental Protocols
Detailed methodologies for key biological screening assays are provided below. These protocols are intended to be a starting point and may require optimization based on the specific cell lines and reagents used.
Cell Viability and Cytotoxicity Assays
This colorimetric assay is a widely used method to assess cell viability. It measures the metabolic activity of cells, which is indicative of their viability.
Principle: Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the pyrrolotriazine derivatives. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for the desired period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.
Principle: SRB is a bright pink aminoxanthene dye that binds to basic amino acid residues of cellular proteins under mildly acidic conditions. The amount of bound dye is proportional to the total protein mass and, therefore, to the cell number.
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Cell Fixation: After compound incubation, gently add cold trichloroacetic acid (TCA) to each well to a final concentration of 10% and incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with slow-running tap water to remove TCA, excess medium, and unbound dye.
-
Staining: Add SRB solution (0.4% w/v in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly rinse the plates four times with 1% acetic acid to remove unbound SRB.
-
Solubilization: Add 10 mM Tris base solution to each well to dissolve the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.
In Vitro Kinase Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of a specific protein kinase.
Principle: The assay measures the transfer of a phosphate group from ATP to a substrate by the kinase. The inhibition of this reaction by a test compound is quantified.
Protocol:
-
Reaction Setup: In a microplate, add the kinase, a specific substrate (peptide or protein), and the pyrrolotriazine derivative at various concentrations in a suitable kinase buffer.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detection: Quantify the amount of phosphorylated substrate or the amount of ADP produced. This can be done using various methods, including:
-
Radiometric assays: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.
-
Fluorescence-based assays: Using fluorescently labeled substrates or antibodies.
-
Luminescence-based assays: Measuring the amount of ATP remaining or ADP produced.
-
-
Data Analysis: Plot the percentage of kinase inhibition against the compound concentration to determine the IC50 value.
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample and can be used to assess the modulation of signaling pathways.
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect the protein of interest.
Protocol:
-
Cell Lysis: Treat cells with the pyrrolotriazine derivative for a specified time, then lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA or Bradford assay).
-
Gel Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., phosphorylated or total forms of signaling proteins).
-
Secondary Antibody Incubation: Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative protein expression levels.
Cell Cycle Analysis
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: Cells are stained with a fluorescent dye that binds stoichiometrically to DNA. The fluorescence intensity of the stained cells is proportional to their DNA content, which is measured by flow cytometry.
Protocol:
-
Cell Treatment: Treat cells with the pyrrolotriazine derivative for a desired time period.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Cell Fixation: Fix the cells in cold 70% ethanol while vortexing gently to prevent clumping.
-
Staining: Resuspend the fixed cells in a staining solution containing a DNA intercalating dye (e.g., propidium iodide) and RNase A (to remove RNA).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in each phase of the cell cycle.
Visualization of Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways targeted by pyrrolotriazine derivatives and generalized workflows for the experimental protocols described above.
Conclusion
This technical guide provides a foundational resource for the biological screening of novel pyrrolotriazine derivatives. The presented data highlights the potential of this scaffold in targeting key pathways involved in cancer and other diseases. The detailed experimental protocols offer a standardized approach to in vitro evaluation, while the visualized workflows and signaling pathways provide a conceptual framework for understanding their mechanism of action. It is anticipated that this guide will facilitate the efficient and effective progression of research and development efforts in the promising field of pyrrolotriazine-based drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Evaluation of Novel Spiro-pyrrolopyridazine Derivatives as Anticancer Compounds: In Vitro Selective Cytotoxicity, Induction of Apoptosis, EGFR Inhibitory Activity, and Molecular Docking Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Review of the Synthesis and Anticancer Properties of Pyrazolo[4,3-e][1,2,4]triazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrrolotriazinone as an Underexplored Scaffold in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Antiproliferative Activity of a New Series of Mono- and Bis(dimethylpyrazolyl)-s-triazine Derivatives Targeting EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Mechanism of Action of 7-Bromopyrrolo[2,1-f]triazin-4-amine in Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Bromopyrrolo[2,1-f]triazin-4-amine, also widely known as BMS-509744, is a potent and selective small molecule inhibitor of Interleukin-2-inducible T-cell kinase (ITK).[1][2][3] As a critical non-receptor tyrosine kinase in the T-cell receptor (TCR) signaling pathway, ITK represents a key therapeutic target for a variety of T-cell-mediated inflammatory and autoimmune diseases.[4][5] This technical guide provides a comprehensive overview of the mechanism of action of BMS-509744, detailing its role in kinase inhibition, its effects on downstream signaling pathways, and its selectivity profile. This document summarizes key quantitative data, provides detailed experimental protocols for relevant assays, and includes visualizations of the signaling pathways and experimental workflows to support further research and drug development efforts.
Introduction to 7-Bromopyrrolo[2,1-f]triazin-4-amine (BMS-509744)
7-Bromopyrrolo[2,1-f]triazin-4-amine (BMS-509744) is a member of the pyrrolotriazine class of compounds.[6][7] It has been identified as a highly selective, ATP-competitive inhibitor of ITK, a member of the Tec family of non-receptor tyrosine kinases.[1][2] ITK is predominantly expressed in T-cells and plays a crucial role in transducing signals from the T-cell receptor.[4][8] Upon TCR engagement, ITK is activated and proceeds to phosphorylate downstream substrates, most notably Phospholipase C-gamma 1 (PLCγ1).[4] The activation of PLCγ1 is a pivotal step that leads to calcium mobilization, activation of transcription factors, and ultimately results in T-cell activation, proliferation, and cytokine production.[1][8] By inhibiting ITK, BMS-509744 effectively blocks this cascade, making it a valuable tool for studying T-cell signaling and a promising candidate for therapeutic development in immunology.[4][5]
Core Mechanism of Action: ATP-Competitive Inhibition of ITK
The primary mechanism of action for BMS-509744 is its direct, competitive inhibition of ITK kinase activity. It binds to the ATP-binding site within the kinase domain of ITK.[1][2] This binding is reversible and prevents ATP from accessing the active site, thereby blocking the phosphotransferase activity of the enzyme.[1][9] Consequently, ITK is unable to phosphorylate its downstream substrates, leading to the disruption of the TCR signaling cascade.[4]
Impact on the T-Cell Receptor (TCR) Signaling Pathway
The inhibition of ITK by BMS-509744 has profound effects on the downstream signaling events initiated by TCR activation. The typical TCR signaling cascade proceeds as follows:
-
TCR Engagement: Ligation of the TCR with an antigen-MHC complex initiates the activation of Src family kinases like Lck.[4]
-
ZAP-70 Recruitment and Activation: Activated Lck phosphorylates ITAMs within the CD3 complex, creating docking sites for ZAP-70, which is then activated.[4]
-
Scaffold Formation: ZAP-70 phosphorylates adaptor proteins such as LAT and SLP-76, forming a crucial signaling scaffold.[4]
-
ITK Activation: ITK is recruited to this scaffold and is activated via phosphorylation by Lck.[4]
-
PLCγ1 Phosphorylation: Activated ITK then directly phosphorylates and activates PLCγ1.[1][4]
-
Downstream Events: Activated PLCγ1 initiates downstream signaling, including calcium mobilization and activation of transcription factors like NFAT, leading to T-cell activation, proliferation, and cytokine secretion (e.g., IL-2).[1][10]
BMS-509744 intervenes at step 5 by inhibiting ITK. This blockade prevents the phosphorylation and activation of PLCγ1, thereby attenuating all subsequent downstream signaling events.[1][2][5]
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. benchchem.com [benchchem.com]
- 5. immune-system-research.com [immune-system-research.com]
- 6. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of the pyrrolo[2,1-f][1,2,4]triazine nucleus as a new kinase inhibitor template - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Targeting Interleukin-2-inducible T-cell Kinase (ITK) and Resting Lymphocyte Kinase (RLK) Using a Novel Covalent Inhibitor PRN694 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Solubility of 7-Bromopyrrolo[2,1-f]triazin-4-amine in Organic Solvents
Introduction
7-Bromopyrrolo[2,1-f]triazin-4-amine is a heterocyclic amine that serves as a crucial intermediate in the synthesis of various pharmaceutical compounds, including potential anticancer and antiviral agents. The solubility of an active pharmaceutical ingredient (API) or its intermediates is a critical physicochemical property that influences its bioavailability, formulation, and overall efficacy. Understanding the solubility in various organic solvents is paramount for researchers, scientists, and drug development professionals during process development, purification, and formulation design.
While specific public-domain quantitative solubility data for 7-Bromopyrrolo[2,1-f]triazin-4-amine is not extensively documented, this guide provides the established experimental protocols to determine its solubility accurately. The methodologies outlined below are standard in the pharmaceutical industry for characterizing the solubility of novel compounds.
Data Presentation: A Template for Experimental Results
To facilitate a clear comparison of solubility across different solvents and conditions, experimental data should be meticulously recorded. The following table provides a structured format for documenting the solubility of 7-Bromopyrrolo[2,1-f]triazin-4-amine.
| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) | Method Used | Notes |
| e.g., Methanol | e.g., 25 | e.g., Shake-Flask | e.g., 24h equilibration | ||
| e.g., Ethanol | e.g., 25 | e.g., Shake-Flask | |||
| e.g., Acetone | e.g., 25 | e.g., Kinetic Assay | e.g., 2% DMSO co-solvent | ||
| e.g., Dichloromethane | e.g., 25 | ||||
| e.g., Acetonitrile | e.g., 25 | ||||
| e.g., Dimethyl Sulfoxide (DMSO) | e.g., 25 | ||||
| e.g., N,N-Dimethylformamide (DMF) | e.g., 25 |
Experimental Protocols
The solubility of a compound can be determined through two primary approaches: thermodynamic (equilibrium) solubility and kinetic solubility.[1][2][3]
-
Thermodynamic Solubility is the concentration of a solute in a saturated solution when it is in equilibrium with the solid phase.[3] This is considered the 'true' solubility and is most often determined by the shake-flask method.[4][5]
-
Kinetic Solubility refers to the concentration of a compound at the moment precipitation occurs when a concentrated stock solution (typically in DMSO) is rapidly added to a solvent.[3] This method is suited for high-throughput screening in early drug discovery.[1][2]
Thermodynamic Solubility Determination: The Shake-Flask Method
The shake-flask method, developed by Higuchi and Connors, is the gold standard for measuring equilibrium solubility due to its reliability.[5]
Objective: To determine the saturation concentration of 7-Bromopyrrolo[2,1-f]triazin-4-amine in a given organic solvent at a controlled temperature.
Materials:
-
7-Bromopyrrolo[2,1-f]triazin-4-amine (solid)
-
Selected organic solvents (e.g., Methanol, Ethanol, Acetonitrile)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Analytical balance
-
Volumetric flasks
-
Analytical instrument for quantification (e.g., HPLC-UV or UV-Vis Spectrophotometer)
Procedure:
-
Preparation: Add an excess amount of solid 7-Bromopyrrolo[2,1-f]triazin-4-amine to a vial containing a known volume of the selected organic solvent. The excess solid is crucial to ensure that a saturated solution in equilibrium with the solid phase is achieved.[6]
-
Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). The mixture should be agitated for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[3]
-
Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. To separate the saturated solution from the excess solid, either centrifuge the vials at high speed or filter the supernatant using a chemically resistant syringe filter.[7][8] Care must be taken to avoid disturbing the solid pellet during sampling.
-
Dilution: Accurately dilute a known volume of the clear, saturated supernatant with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the concentration of the diluted sample using a pre-validated analytical method, such as HPLC-UV or UV-Vis spectroscopy.[2] The solubility is then calculated by multiplying the measured concentration by the dilution factor.[7]
Kinetic Solubility Determination: High-Throughput Assay
This method is used for rapid screening and provides an estimate of solubility under non-equilibrium conditions.[9]
Objective: To rapidly determine the concentration at which 7-Bromopyrrolo[2,1-f]triazin-4-amine precipitates from a solution upon addition from a DMSO stock.
Materials:
-
10-20 mM stock solution of 7-Bromopyrrolo[2,1-f]triazin-4-amine in DMSO
-
Selected organic solvents or aqueous buffers
-
96-well microtiter plates (UV-compatible if using a plate reader)
-
Automated liquid handler or multichannel pipettes
-
Plate shaker
-
Plate reader (Nephelometer or UV-Vis Spectrophotometer)
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).[10]
-
Plate Setup: Dispense the test solvent into the wells of a 96-well plate.
-
Compound Addition: Add a small volume of the DMSO stock solution to the solvent-containing wells to achieve the desired final concentration (the final DMSO concentration is typically kept low, e.g., 1-2%, to minimize its solubilizing effect).[9]
-
Incubation: Mix the plate on a plate shaker for a defined period (e.g., 1-2 hours) at a controlled temperature.[10]
-
Precipitation Detection: Measure the formation of precipitate. This can be done in several ways:
-
Nephelometry: A nephelometer measures light scattering caused by suspended particles (precipitate). The solubility limit is the concentration at which the light scattering signal significantly increases above the background.[11]
-
UV-Vis Spectroscopy: After incubation, the plate is centrifuged, and the absorbance of the supernatant is measured. The concentration is determined from a calibration curve. Alternatively, the solution can be filtered before measurement.[10]
-
Analytical Quantification Techniques
A. UV-Visible Spectroscopy
UV-Vis spectroscopy is a rapid and simple method for concentration determination, provided the compound has a chromophore that absorbs light in the UV-Vis range.
Protocol:
-
Wavelength Scan: Dissolve a small amount of 7-Bromopyrrolo[2,1-f]triazin-4-amine in the chosen solvent and perform a wavelength scan (e.g., 200-400 nm) to identify the wavelength of maximum absorbance (λmax).[12]
-
Calibration Curve: Prepare a series of standard solutions of known concentrations. Measure the absorbance of each standard at the predetermined λmax. Plot absorbance versus concentration to create a calibration curve.[13] The plot should be linear in the desired concentration range, following the Beer-Lambert law.
-
Sample Analysis: Measure the absorbance of the appropriately diluted sample from the solubility experiment. Use the calibration curve to determine its concentration.[13]
B. High-Performance Liquid Chromatography (HPLC)
HPLC is a more specific and sensitive technique that can separate the analyte from any potential impurities or degradants, making it highly reliable.[8]
Protocol:
-
Method Development: Develop a suitable HPLC method (typically reversed-phase) capable of retaining and resolving 7-Bromopyrrolo[2,1-f]triazin-4-amine. This involves selecting an appropriate column, mobile phase, flow rate, and detector wavelength (using a DAD or UV detector).
-
Calibration Curve: Prepare a series of standard solutions of known concentrations in the mobile phase or a suitable diluent. Inject each standard and record the peak area. Plot peak area versus concentration to generate a calibration curve.[14]
-
Sample Analysis: Inject the filtered and diluted sample from the solubility experiment. Determine the peak area for the analyte and use the calibration curve to calculate the concentration in the injected sample.[7] Account for the dilution factor to determine the final solubility.
References
- 1. Aqueous Solubility Assay - Enamine [enamine.net]
- 2. enamine.net [enamine.net]
- 3. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 4. ingentaconnect.com [ingentaconnect.com]
- 5. A review of methods for solubility determination in biopharmaceutical drug characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. charnwooddiscovery.com [charnwooddiscovery.com]
- 10. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. solubilityofthings.com [solubilityofthings.com]
- 14. pharmaguru.co [pharmaguru.co]
Methodological & Application
Application Notes and Protocols for the Analysis of 7-Bromopyrrolo[2,1-f]triazin-4-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of analytical methodologies for the qualitative and quantitative analysis of 7-Bromopyrrolo[2,1-f]triazin-4-amine, a key intermediate in the synthesis of various pharmaceutical compounds. The following protocols are based on established methods for structurally related compounds, including Remdesivir and its intermediates, and can be adapted and validated for specific laboratory requirements.
High-Performance Liquid Chromatography (HPLC) for Purity and Assay
This method is suitable for determining the purity of 7-Bromopyrrolo[2,1-f]triazin-4-amine in bulk drug substances and for monitoring the progress of chemical reactions.
Experimental Protocol: HPLC-UV
Objective: To determine the purity and assay of 7-Bromopyrrolo[2,1-f]triazin-4-amine using a stability-indicating HPLC method.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Data acquisition and processing software
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or Phosphoric acid)
-
7-Bromopyrrolo[2,1-f]triazin-4-amine reference standard
-
Sample for analysis
Chromatographic Conditions:
| Parameter | Value |
| Column | C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | See Table 1 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 245 nm |
| Injection Volume | 10 µL |
| Run Time | 20 minutes |
Table 1: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 15.0 | 5 | 95 |
| 17.0 | 5 | 95 |
| 17.1 | 95 | 5 |
| 20.0 | 95 | 5 |
Sample Preparation:
-
Standard Solution (0.1 mg/mL): Accurately weigh about 10 mg of 7-Bromopyrrolo[2,1-f]triazin-4-amine reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Sample Solution (0.1 mg/mL): Accurately weigh about 10 mg of the sample and prepare as described for the standard solution.
Analysis and Calculations:
-
Inject the standard and sample solutions into the HPLC system.
-
The purity is calculated by the area percentage method.
-
The assay is calculated by comparing the peak area of the sample to that of the reference standard.
Validation Parameters (Expected Performance based on related compounds):
| Parameter | Expected Range/Value |
| Linearity (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | < 2.0% |
| LOD | ~0.01 µg/mL |
| LOQ | ~0.03 µg/mL |
Workflow for HPLC Analysis
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification in Biological Matrices
This highly sensitive and selective method is suitable for the quantification of 7-Bromopyrrolo[2,1-f]triazin-4-amine in biological matrices such as plasma, which is crucial for pharmacokinetic studies.
Experimental Protocol: LC-MS/MS
Objective: To quantify 7-Bromopyrrolo[2,1-f]triazin-4-amine in human plasma.
Instrumentation:
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Data acquisition and processing software.
Reagents and Materials:
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
7-Bromopyrrolo[2,1-f]triazin-4-amine reference standard
-
Internal Standard (IS) (e.g., a stable isotope-labeled analog or a structurally similar compound)
-
Human plasma (blank)
Chromatographic Conditions:
| Parameter | Value |
| Column | C18 (2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | See Table 2 |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Table 2: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 98 | 2 |
| 2.0 | 5 | 95 |
| 2.5 | 5 | 95 |
| 2.6 | 98 | 2 |
| 3.5 | 98 | 2 |
Mass Spectrometry Conditions (ESI+):
| Parameter | Example Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| MRM Transitions | To be determined by infusion of the analyte |
| Precursor Ion (m/z) | [M+H]⁺ |
| Product Ion (m/z) | To be determined |
Sample Preparation (Protein Precipitation):
-
Pipette 100 µL of plasma sample/standard/QC into a microcentrifuge tube.
-
Add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to an autosampler vial for analysis.
Validation Parameters (Expected Performance based on related compounds in plasma):
| Parameter | Expected Range/Value |
| Linearity (r²) | > 0.995 |
| Accuracy (% Bias) | Within ±15% |
| Precision (% RSD) | < 15% |
| LOD | ~0.1 ng/mL |
| LOQ | ~0.5 ng/mL |
| Matrix Effect | To be evaluated |
| Recovery | > 80% |
Workflow for LC-MS/MS Analysis in Plasma
Signaling Pathway Context
While 7-Bromopyrrolo[2,1-f]triazin-4-amine is primarily an intermediate, its structural motif is found in compounds that are kinase inhibitors. The hypothetical interaction of a downstream drug candidate with a signaling pathway is depicted below.
Application Note: HPLC Method for Purity Assessment of 7-Bromopyrrolo[2,1-f]triazin-4-amine
Introduction
7-Bromopyrrolo[2,1-f]triazin-4-amine is a heterocyclic compound of significant interest in pharmaceutical research and development, serving as a key intermediate in the synthesis of various therapeutic agents.[1][2] Its purity is critical to ensure the quality, safety, and efficacy of the final drug product. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of the purity of 7-Bromopyrrolo[2,1-f]triazin-4-amine and the separation of potential process-related impurities and degradation products.
The developed method utilizes reversed-phase chromatography, a widely used technique for the analysis of moderately polar to nonpolar organic compounds.[3] Given the polar nature of the amine group and the aromatic system, a C18 stationary phase is employed with a polar mobile phase consisting of an aqueous buffer and an organic modifier to ensure adequate retention and sharp, symmetrical peaks.[3][4] This method is suitable for quality control laboratories and researchers involved in the synthesis and formulation of this active pharmaceutical intermediate.
Experimental Protocol
1. Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for its versatility and efficiency in separating aromatic amines.[5]
-
Chemicals and Reagents:
-
7-Bromopyrrolo[2,1-f]triazin-4-amine reference standard (purity ≥99%).[6]
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium phosphate monobasic (analytical grade)
-
Phosphoric acid (analytical grade)
-
Water (HPLC grade or Milli-Q)
-
2. Preparation of Solutions
-
Mobile Phase A (Aqueous Buffer): Prepare a 20 mM potassium phosphate buffer by dissolving 2.72 g of potassium phosphate monobasic in 1 L of HPLC-grade water. Adjust the pH to 3.0 with phosphoric acid. Filter the buffer through a 0.45 µm membrane filter before use.
-
Mobile Phase B (Organic Modifier): Acetonitrile.
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.
-
Standard Solution Preparation: Accurately weigh about 10 mg of the 7-Bromopyrrolo[2,1-f]triazin-4-amine reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent to obtain a final concentration of approximately 0.1 mg/mL.
-
Sample Solution Preparation: Accurately weigh about 10 mg of the 7-Bromopyrrolo[2,1-f]triazin-4-amine sample and prepare a solution with a concentration of approximately 0.1 mg/mL in the same manner as the standard solution.
3. Chromatographic Conditions
The optimized HPLC method parameters are summarized in the table below.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 20 mM Potassium Phosphate Buffer (pH 3.0) B: Acetonitrile |
| Gradient Elution | 0-5 min: 10% B 5-25 min: 10% to 90% B 25-30 min: 90% B 30.1-35 min: 10% B (Re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 35 minutes |
4. Data Analysis
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
System suitability parameters, including theoretical plates, tailing factor, and reproducibility of injections, should be monitored to ensure the validity of the analytical run.
Workflow and Visualization
The overall workflow for the HPLC purity assessment is depicted in the following diagram.
Caption: Workflow for HPLC purity assessment.
This detailed protocol and application note provides a comprehensive guide for researchers, scientists, and drug development professionals to accurately assess the purity of 7-Bromopyrrolo[2,1-f]triazin-4-amine, ensuring the quality and consistency of this important pharmaceutical intermediate.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 7-bromopyrrolo[1,2-f][1,2,4]triazin-4-amine Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. jordilabs.com [jordilabs.com]
- 4. hplc.eu [hplc.eu]
- 5. researchgate.net [researchgate.net]
- 6. 7-bromopyrrolo[1,2-f][1,2,4]triazin-4-amine CAS 937046-98-5 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
Synthesis Protocol for 7-Bromopyrrolo[2,1-f]triazin-4-amine: A Detailed Application Note for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive, step-by-step protocol for the chemical synthesis of 7-Bromopyrrolo[2,1-f]triazin-4-amine, a key intermediate in the development of various pharmaceutical compounds. The protocol is compiled from established methodologies and is intended to guide researchers in the safe and efficient laboratory-scale production of this compound.
Introduction
7-Bromopyrrolo[2,1-f]triazin-4-amine is a heterocyclic compound of significant interest in medicinal chemistry. Its structural motif is a core component in a variety of biologically active molecules, demonstrating its importance as a building block in the synthesis of novel therapeutic agents. This protocol details a five-step synthesis route, commencing from readily available starting materials.
Overall Synthesis Workflow
The synthesis of 7-Bromopyrrolo[2,1-f]triazin-4-amine is accomplished through a five-step sequence involving the formation of key intermediates. The overall workflow is depicted in the diagram below.
Figure 1: Overall synthetic workflow for 7-Bromopyrrolo[2,1-f]triazin-4-amine.
Experimental Protocols
The following section provides a detailed, step-by-step protocol for each stage of the synthesis.
Step 1: Synthesis of 1-Boc-1-aminopyrrole (Intermediate I)
This step involves the formation of the pyrrole ring via a Paal-Knorr condensation.
Materials:
| Reagent/Solvent | Molecular Weight | Quantity | Moles (approx.) |
| tert-Butyl carbazate | 132.16 g/mol | 1.0 eq | - |
| 2,5-Dimethoxytetrahydrofuran | 132.16 g/mol | 1.0 eq | - |
| Acetic Acid | 60.05 g/mol | Catalytic | - |
| Ethanol | 46.07 g/mol | Solvent | - |
Procedure:
-
To a solution of tert-butyl carbazate in ethanol, add a catalytic amount of acetic acid.
-
To this mixture, add 2,5-dimethoxytetrahydrofuran dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 1-Boc-1-aminopyrrole.
Step 2: Synthesis of 1-Boc-1-amino-1H-pyrrole-2-carbonitrile (Intermediate II)
This step introduces the nitrile group at the C2 position of the pyrrole ring. The following protocol is adapted from a similar cyanation of a pyrrole derivative[1].
Materials:
| Reagent/Solvent | Molecular Weight | Quantity | Moles (approx.) |
| 1-Boc-1-aminopyrrole (Intermediate I) | 182.22 g/mol | 1.0 eq | - |
| Chlorosulfonyl isocyanate (CSI) | 141.53 g/mol | 1.0 eq | - |
| N,N-Dimethylformamide (DMF) | 73.09 g/mol | Excess | - |
| Triethylamine | 101.19 g/mol | 2.0 eq | - |
| Acetonitrile | 41.05 g/mol | Solvent | - |
Procedure:
-
Dissolve 1-Boc-1-aminopyrrole in anhydrous acetonitrile and cool the solution to -10 °C.
-
Slowly add chlorosulfonyl isocyanate to the cooled solution, maintaining the temperature below 0 °C.
-
After stirring for 15 minutes, add N,N-dimethylformamide, followed by triethylamine, keeping the temperature at 10 °C[1].
-
Filter the resulting precipitate and wash with acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Perform an aqueous work-up by adding water and extracting with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
-
Purify the residue by column chromatography to obtain 1-Boc-1-amino-1H-pyrrole-2-carbonitrile.
Step 3: Synthesis of 1-amino-1H-pyrrole-2-carbonitrile hydrochloride (Intermediate III)
This step involves the removal of the Boc protecting group under acidic conditions. A general procedure for Boc deprotection is provided below[2][3].
Materials:
| Reagent/Solvent | Molecular Weight | Quantity | Moles (approx.) |
| 1-Boc-1-amino-1H-pyrrole-2-carbonitrile (Intermediate II) | 207.24 g/mol | 1.0 eq | - |
| 4 M HCl in 1,4-Dioxane | - | Excess | - |
| Diethyl ether | 74.12 g/mol | For precipitation | - |
Procedure:
-
Dissolve 1-Boc-1-amino-1H-pyrrole-2-carbonitrile in a minimal amount of 1,4-dioxane.
-
Add an excess of 4 M HCl in 1,4-dioxane to the solution at 0 °C.
-
Allow the reaction to stir at room temperature and monitor by TLC until the starting material is consumed.
-
Upon completion, add diethyl ether to precipitate the hydrochloride salt.
-
Filter the solid, wash with diethyl ether, and dry under vacuum to obtain 1-amino-1H-pyrrole-2-carbonitrile hydrochloride.
Step 4: Synthesis of 4-aminopyrrolo[2,1-f][1][2][3]triazine (Intermediate IV)
This step involves the cyclization to form the triazine ring. The following protocol is based on the details provided in patent CN110845502A.
Materials:
| Reagent/Solvent | Molecular Weight | Quantity | Moles |
| 1-amino-1H-pyrrole-2-carbonitrile hydrochloride (Intermediate III) | 143.57 g/mol | 1000 g | 6.97 mol |
| Formamidine acetate | 104.11 g/mol | 3630 g | 34.84 mol |
| Anhydrous potassium carbonate | 138.21 g/mol | 1925 g | 13.93 mol |
| Anhydrous Ethanol | 46.07 g/mol | 15 L | - |
Reaction Parameters:
| Parameter | Value |
| Temperature | 78 °C |
| Reaction Time | 15 hours |
| Yield | 91% |
| Purity | 98% |
Procedure:
-
To a 20 L three-necked flask under an inert atmosphere, add Intermediate III, formamidine acetate, and anhydrous ethanol.
-
Stir the mixture uniformly and add anhydrous potassium carbonate.
-
Heat the reaction mixture to 78 °C and maintain for 15 hours.
-
Monitor the reaction progress. Upon completion, cool the mixture and filter.
-
Concentrate the filtrate in vacuo to obtain a solid residue.
-
Mix the residue with 20 L of ice water, stir, and filter.
-
Wash the filter cake with water to yield 850 g of a pale yellow solid, which is Intermediate IV.
Step 5: Synthesis of 7-Bromopyrrolo[2,1-f]triazin-4-amine (Final Product)
The final step is the bromination of the pyrrolotriazine core. The following protocol is based on the details provided in patent CN110845502A.
Materials:
| Reagent/Solvent | Molecular Weight | Quantity | Moles |
| 4-aminopyrrolo[2,1-f][1][2][3]triazine (Intermediate IV) | 134.14 g/mol | 1000 g | 7.45 mol |
| N-Bromosuccinimide (NBS) | 177.98 g/mol | 1326 g | 7.45 mol |
| N,N-Dimethylformamide (DMF) | 73.09 g/mol | 12 L | - |
Reaction Parameters:
| Parameter | Value |
| Temperature | -15 °C to -10 °C |
| Reaction Time | 45 minutes |
| Yield | 92% |
| Purity | 99% |
Procedure:
-
In a 20 L three-necked bottle, add Intermediate IV and 10 L of DMF.
-
Stir the mixture uniformly and cool to -15 °C.
-
In a separate flask, dissolve N-bromosuccinimide in 2 L of DMF.
-
Slowly add the NBS solution dropwise to the reaction mixture, ensuring the temperature remains below -10 °C.
-
After the addition is complete, allow the reaction to proceed for 45 minutes.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Recrystallize the crude solid from a suitable solvent system to yield 1450 g of 7-Bromopyrrolo[2,1-f]triazin-4-amine as a solid.
Summary of Quantitative Data
| Step | Starting Material | Key Reagents | Solvent | Temp. | Time | Product | Yield | Purity |
| 1 | tert-Butyl carbazate | 2,5-Dimethoxytetrahydrofuran, Acetic acid | Ethanol | Reflux | - | Intermediate I | - | - |
| 2 | Intermediate I | Chlorosulfonyl isocyanate, DMF, Triethylamine | Acetonitrile | -10 to 10 °C | - | Intermediate II | - | - |
| 3 | Intermediate II | 4 M HCl in 1,4-Dioxane | 1,4-Dioxane | 0 °C to RT | - | Intermediate III | - | - |
| 4 | Intermediate III | Formamidine acetate, K₂CO₃ | Ethanol | 78 °C | 15 h | Intermediate IV | 91% | 98% |
| 5 | Intermediate IV | N-Bromosuccinimide | DMF | -15 to -10 °C | 45 min | Final Product | 92% | 99% |
Note: Dashes (-) indicate that specific quantitative data was not available in the cited sources. Researchers should optimize these parameters for their specific laboratory conditions.
Disclaimer
This protocol is intended for use by trained chemistry professionals in a well-equipped laboratory. All procedures should be performed in a fume hood with appropriate personal protective equipment. The user is solely responsible for all safety precautions and for verifying the identity and purity of all materials.
References
Application Notes and Protocols: The Role of 7-Bromopyrrolo[2,1-f]triazin-4-amine as a Remdesivir Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthesis and utilization of 7-Bromopyrrolo[2,1-f]triazin-4-amine, a key intermediate in the manufacturing of the antiviral drug Remdesivir. The following sections outline the synthetic pathway, experimental protocols, and relevant data, offering a comprehensive resource for researchers in the field of medicinal chemistry and drug development.
Introduction
Remdesivir (GS-5734) is a broad-spectrum antiviral medication that has demonstrated efficacy against a range of RNA viruses. A critical step in its synthesis involves the C-glycosylation of a protected pyrrolo[2,1-f]triazine core with a ribose derivative. 7-Bromopyrrolo[2,1-f]triazin-4-amine serves as a crucial precursor to the nucleobase component in this key reaction. Its bromo-substituent allows for a facile metal-halogen exchange, enabling the formation of a nucleophilic species that reacts with a protected ribonolactone to form the essential carbon-carbon bond of the C-nucleoside. This document details the multi-step synthesis of this important intermediate and its subsequent conversion to Remdesivir.
Synthetic Pathway Overview
The synthesis of Remdesivir via the 7-Bromopyrrolo[2,1-f]triazin-4-amine intermediate can be broadly divided into three main stages:
-
Synthesis of the Pyrrolo[2,1-f]triazin-4-amine Core: Construction of the fundamental heterocyclic scaffold.
-
Bromination and Protection: Introduction of the bromine atom at the 7-position, followed by protection of the 4-amino group to facilitate the subsequent C-glycosylation.
-
C-Glycosylation and Elaboration to Remdesivir: The key coupling reaction with a protected ribonolactone, followed by a series of transformations to yield the final active pharmaceutical ingredient (API).
Experimental Protocols
Stage 1: Synthesis of 4-Aminopyrrolo[2,1-f][1][2][3]triazine (Intermediate IV)
This stage involves a multi-step synthesis starting from commercially available materials to construct the core heterocyclic structure.
Protocol 1.1: Synthesis of 1-Boc-1-aminopyrrole (Intermediate I)
-
Materials: tert-Butyl carbazate, 2,5-dimethoxytetrahydrofuran.
-
Procedure: A detailed procedure can be found in patent CN110845502A. The synthesis involves the reaction of tert-butyl carbazate with 2,5-dimethoxytetrahydrofuran.
Protocol 1.2: Synthesis of 1-Boc-1-amino-1H-pyrrole-2-carbonitrile (Intermediate II)
-
Materials: 1-Boc-1-aminopyrrole (Intermediate I), chlorosulfonyl isocyanate, anhydrous acetonitrile, anhydrous DMF.
-
Procedure: To a cooled (0 °C) solution of Intermediate I in anhydrous acetonitrile, chlorosulfonyl isocyanate is added dropwise, maintaining the temperature below 5 °C. After stirring, anhydrous DMF is added, and the reaction is maintained at 0 °C. The reaction progress is monitored by TLC. Upon completion, the reaction is worked up to isolate Intermediate II.[1]
Protocol 1.3: Synthesis of 1-Amino-1H-pyrrole-2-carbonitrile hydrochloride (Intermediate III)
-
Materials: 1-Boc-1-amino-1H-pyrrole-2-carbonitrile (Intermediate II), acidic conditions.
-
Procedure: The Boc protecting group of Intermediate II is removed under acidic conditions to yield the hydrochloride salt of the aminopyrrole.[1]
Protocol 1.4: Synthesis of 4-Aminopyrrolo[2,1-f][2][1]triazine (Intermediate IV)
-
Materials: 1-Amino-1H-pyrrole-2-carbonitrile hydrochloride (Intermediate III), formamidine acetate, anhydrous potassium carbonate.
-
Procedure: Intermediate III is reacted with formamidine acetate in the presence of anhydrous potassium carbonate at elevated temperatures (e.g., 78 °C) for an extended period (e.g., 15 hours).[3] After cooling, the reaction mixture is filtered, and the filtrate is concentrated. The residue is treated with ice water, and the resulting solid is filtered, washed with water, and dried to afford Intermediate IV as a pale yellow solid.[3]
| Step | Product | Starting Material(s) | Key Reagents | Yield (%) | Purity (%) |
| 1.1 | 1-Boc-1-aminopyrrole | tert-Butyl carbazate, 2,5-dimethoxytetrahydrofuran | - | - | - |
| 1.2 | 1-Boc-1-amino-1H-pyrrole-2-carbonitrile | 1-Boc-1-aminopyrrole | Chlorosulfonyl isocyanate | - | - |
| 1.3 | 1-Amino-1H-pyrrole-2-carbonitrile hydrochloride | 1-Boc-1-amino-1H-pyrrole-2-carbonitrile | Acid | - | - |
| 1.4 | 4-Aminopyrrolo[2,1-f][2][1]triazine | 1-Amino-1H-pyrrole-2-carbonitrile hydrochloride | Formamidine acetate, K₂CO₃ | 91 | 98 |
Stage 2: Bromination and Protection
Protocol 2.1: Synthesis of 7-Bromopyrrolo[2,1-f]triazin-4-amine (Intermediate V)
-
Materials: 4-Aminopyrrolo[2,1-f][2][1]triazine (Intermediate IV), Brominating agent (e.g., NBS).
-
Procedure: Intermediate IV is dissolved in a suitable solvent and cooled to a low temperature (e.g., -15 °C). A solution of the brominating agent in the same solvent is added dropwise, maintaining the temperature below -10 °C. The reaction is allowed to proceed for a short duration (e.g., 45 minutes).[3] The reaction is then quenched, and the product is isolated by filtration, washing, and drying.
Protocol 2.2: N-Boc Protection of 7-Bromopyrrolo[2,1-f]triazin-4-amine (Intermediate VI)
-
Materials: 7-Bromopyrrolo[2,1-f]triazin-4-amine (Intermediate V), Di-tert-butyl dicarbonate (Boc₂O), suitable base (e.g., DMAP, Et₃N), solvent (e.g., THF, DCM).
-
Procedure: A general procedure for Boc protection involves dissolving the amine in a suitable solvent and adding the base followed by the Boc anhydride. The reaction is stirred at room temperature until completion (monitored by TLC). The solvent is then removed, and the crude product is purified, typically by column chromatography, to yield the protected intermediate.
| Step | Product | Starting Material | Key Reagents | Yield (%) | Purity (%) |
| 2.1 | 7-Bromopyrrolo[2,1-f]triazin-4-amine | 4-Aminopyrrolo[2,1-f][2][1]triazine | Brominating agent | - | - |
| 2.2 | tert-Butyl(7-bromopyrrolo[2,1-f][2][1]triazin-4-yl)carbamate | 7-Bromopyrrolo[2,1-f]triazin-4-amine | Boc₂O, Base | - | - |
Stage 3: C-Glycosylation and Final Synthesis of Remdesivir
Protocol 3.1: C-Glycosylation
-
Materials: tert-Butyl(7-bromopyrrolo[2,1-f][2][1]triazin-4-yl)carbamate (Intermediate VI), Protected Ribonolactone (e.g., 5-O-TBDPS-2,3-O-diallyl ribonolactone), n-Butyllithium (n-BuLi), anhydrous THF.
-
Procedure: Intermediate VI is dissolved in anhydrous THF and cooled to -78 °C. n-BuLi is added dropwise to perform the metal-halogen exchange. A solution of the protected ribonolactone in anhydrous THF is then added. The reaction mixture is stirred at low temperature before being quenched. The crude product is then purified to yield the C-glycosylated product. A yield of 58% has been reported for this step.[4]
Protocol 3.2: Cyanation
-
Materials: C-Glycosylated product, Trimethylsilyl cyanide (TMSCN), Trimethylsilyl trifluoromethanesulfonate (TMSOTf), Dichloromethane (DCM).
-
Procedure: The C-glycosylated product is dissolved in anhydrous DCM and cooled to a low temperature. TMSCN and TMSOTf are added, and the reaction is stirred. The reaction is then quenched, and the cyano-glycoside is isolated and purified. A yield of 85% has been reported for this transformation.[4]
Protocol 3.3: Deprotection and Phosphorylation
-
Materials: Cyano-glycoside, deprotecting agents (e.g., for silyl, Boc, and allyl/benzyl groups), phosphorylating agent.
-
Procedure: The protecting groups on the sugar moiety and the nucleobase are removed in a stepwise or one-pot fashion. The resulting nucleoside is then phosphorylated at the 5'-hydroxyl group using a suitable phosphorylating agent to introduce the phosphoramidate moiety.
Protocol 3.4: Final Deprotection and Purification
-
Procedure: Any remaining protecting groups are removed to yield crude Remdesivir. The final product is then purified, often by chromatographic techniques, to achieve the required purity for a pharmaceutical ingredient.
| Step | Product | Starting Material(s) | Key Reagents | Yield (%) |
| 3.1 | C-Glycosylated Product | Intermediate VI, Protected Ribonolactone | n-BuLi | 58 |
| 3.2 | Cyano-glycoside | C-Glycosylated Product | TMSCN, TMSOTf | 85 |
| 3.3 | Phosphorylated Nucleoside | Cyano-glycoside | Deprotecting and Phosphorylating agents | - |
| 3.4 | Remdesivir | Phosphorylated Nucleoside | Deprotecting agents | - |
Logical Relationship Diagram
Conclusion
7-Bromopyrrolo[2,1-f]triazin-4-amine is a pivotal intermediate in the synthesis of Remdesivir. The protocols and data presented in these application notes provide a detailed guide for the preparation and utilization of this compound. The synthetic route, while multi-stepped, is logical and relies on well-established organic transformations. The C-glycosylation step is the cornerstone of this synthetic strategy, and the use of the brominated intermediate is key to its success. These notes are intended to be a valuable resource for researchers engaged in the development of antiviral therapeutics.
References
- 1. Synthesis of Remdesivir - Freshine Chem [freshinechem.com]
- 2. Synthesis of Remdesivir Derivate as a Generation of Anti-COVID-19 Drugs Through Acetylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Practical and Highly Efficient Synthesis of Remdesivir from GS-441524 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Total synthesis of remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suzuki Coupling Reactions with 7-Bromopyrrolo[2,1-f]triazin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrrolo[2,1-f][1][2][3]triazine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds, including kinase inhibitors and antiviral agents. The functionalization of this scaffold is crucial for the development of new therapeutic agents. 7-Bromopyrrolo[2,1-f]triazin-4-amine is a key intermediate that allows for the introduction of diverse molecular fragments at the 7-position via palladium-catalyzed cross-coupling reactions. Among these, the Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds, enabling the synthesis of 7-aryl and 7-heteroaryl derivatives.
This document provides detailed application notes and a generalized protocol for the Suzuki-Miyaura coupling reaction of 7-Bromopyrrolo[2,1-f]triazin-4-amine with various boronic acids. The methodologies presented are based on established procedures for structurally related nitrogen-rich heterocyclic compounds and serve as a robust starting point for reaction optimization and library synthesis.
Reaction Principle
The Suzuki-Miyaura coupling reaction is a palladium-catalyzed cross-coupling between an organohalide (in this case, 7-Bromopyrrolo[2,1-f]triazin-4-amine) and an organoboron compound, typically a boronic acid or a boronate ester, in the presence of a base. The catalytic cycle consists of three primary steps:
-
Oxidative Addition: The active palladium(0) catalyst inserts into the carbon-bromine bond of the 7-Bromopyrrolo[2,1-f]triazin-4-amine, forming a palladium(II) complex.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) center, displacing the halide. This step is facilitated by the base, which activates the organoboron species.
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated as the final product, regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.
The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and minimizing side products, especially with electron-rich and potentially coordinating heterocyclic substrates.
Summary of Reaction Conditions for Analogous Heterocyclic Systems
While specific data for 7-Bromopyrrolo[2,1-f]triazin-4-amine is not extensively published, the following table summarizes typical conditions for Suzuki-Miyaura coupling of structurally similar brominated nitrogen-containing heterocycles. This data provides a valuable starting point for reaction optimization.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent System | Temp (°C) | Yield (%) | Notes |
| Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 100 | 70-95 | Standard conditions, effective for many substrates. |
| Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2) | Toluene/H₂O (5:1) | 90 | 75-98 | Often used for challenging substrates. |
| Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (3) | 1,4-Dioxane | 110 | 80-99 | Effective for sterically hindered partners. |
| Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (2) | DME/H₂O (4:1) | 85 | 70-90 | Good for electron-rich and electron-deficient boronic acids. |
Experimental Protocol
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of 7-Bromopyrrolo[2,1-f]triazin-4-amine with a generic arylboronic acid.
Materials:
-
7-Bromopyrrolo[2,1-f]triazin-4-amine (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add 7-Bromopyrrolo[2,1-f]triazin-4-amine (1.0 equiv), the arylboronic acid (1.2 equiv), the base (2.0 equiv), and the palladium catalyst (3 mol%).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the 7-Bromopyrrolo[2,1-f]triazin-4-amine.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring. Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is deemed complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 7-aryl-pyrrolo[2,1-f]triazin-4-amine.
Applications in Drug Discovery
The 7-aryl-pyrrolo[2,1-f]triazin-4-amine derivatives synthesized via this methodology are valuable scaffolds for the development of novel therapeutics. This structural motif is present in a variety of kinase inhibitors targeting pathways involved in cancer and inflammatory diseases. The ability to rapidly generate a library of analogs by varying the boronic acid coupling partner makes this a key strategy in lead discovery and optimization campaigns. For instance, derivatives of this scaffold have been investigated as inhibitors of PI3Kδ, ALK, and other important oncology targets.[4]
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 7-aryl-pyrrolo[2,1-f]triazin-4-amines from 7-Bromopyrrolo[2,1-f]triazin-4-amine. By carefully selecting the palladium catalyst, base, and solvent system, researchers can achieve high yields of the desired coupled products. The protocol and data presented in these application notes, based on analogous systems, provide a solid foundation for the development of novel pyrrolo[2,1-f]triazine-based compounds for a wide range of applications in drug discovery and medicinal chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. CN110845502A - Preparation method of 7-bromopyrrolo [2,1-f ] [1,2,4] thiazine-4-amine - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Anwendungs- und Protokollhinweise: Derivatisierung von 7-Brompyrrolo[2,1-f]triazin-4-amin für SAR-Studien
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.
Einführung: Das Pyrrolo[2,1-f][1][2][3]triazin-Gerüst ist eine privilegierte Struktur in der medizinischen Chemie und bildet den Kern zahlreicher Kinase-Inhibitoren und antiviraler Wirkstoffe, einschließlich des von der FDA zugelassenen Medikaments Remdesivir.[4] Die Derivatisierung dieses Gerüsts ist ein entscheidender Schritt in der Lead-Optimierung, um die Wirksamkeit, Selektivität und die pharmakokinetischen Eigenschaften zu verbessern. 7-Brompyrrolo[2,1-f]triazin-4-amin ist ein Schlüsselintermediat, das eine einfache Funktionalisierung an der C7-Position durch palladiumkatalysierte Kreuzkupplungsreaktionen ermöglicht. Diese Anwendungs- und Protokollhinweise beschreiben detaillierte Methoden zur Derivatisierung dieses Intermediats für Struktur-Wirkungs-Beziehungs (SAR)-Studien, die für die Entdeckung neuer Therapeutika unerlässlich sind.
Prinzip der Derivatisierung für SAR-Studien
SAR-Studien sind fundamental, um zu verstehen, wie chemische Modifikationen an einem Leitmolekül dessen biologische Aktivität beeinflussen. Im Kontext des 7-Brompyrrolo[2,1-f]triazin-4-amin-Gerüsts wird das Bromatom an Position C7 als reaktiver Ankerpunkt für die Einführung verschiedener funktioneller Gruppen genutzt. Durch systematische Variation der Substituenten an dieser Position und die anschließende Messung der biologischen Aktivität (z. B. IC₅₀-Werte gegen ein Zielkinase) können Forscher Korrelationen zwischen der chemischen Struktur und der Wirksamkeit herstellen.
dot
Abbildung 1: Logischer Arbeitsablauf für SAR-Studien.
Datenpräsentation: Struktur-Wirkungs-Beziehungen
Die systematische Derivatisierung des Pyrrolo[2,1-f]triazin-Kerns hat zur Identifizierung potenter Inhibitoren für verschiedene Kinasen geführt. Die folgenden Tabellen fassen quantitative Daten aus der Literatur zusammen und veranschaulichen die SAR für verschiedene Substitutionsmuster. Obwohl eine direkte, umfassende SAR-Studie, die sich ausschließlich auf die C7-Position konzentriert, begrenzt ist, deuten Studien darauf hin, dass die Aktivität bei Substitution an den Positionen 5 oder 6 erhalten bleibt, jedoch nicht an Position 7.[1] Die hier präsentierten Daten umfassen Derivate an verschiedenen Positionen, um die allgemeinen SAR-Prinzipien für dieses Gerüst zu illustrieren.
Tabelle 1: SAR von Pyrrolo[2,1-f]triazin-Derivaten als VEGFR-2- und EGFR-Kinase-Inhibitoren.
| Verbindung | R⁴-Substituent | R⁵/R⁶/R⁷-Substituent | VEGFR-2 IC₅₀ (µM)[3] | EGFR IC₅₀ (µM)[3] |
| 1 | 3-Chlor-4-fluorphenylamino | H | > 10 | 0.100 |
| 2 | 3-Hydroxy-4-methylphenylamino | H | 0.066 | > 10 |
| 3 | 4-((3-Hydroxy-4-methylphenyl)amino) | 6-((2-methoxyethyl)carbamoyl) | 0.023 | > 10 |
| 4 | 4-(2,4-Difluor-5-(methoxycarbamoyl)phenylamino) | 6-(1,3,5-Oxadiazol-Ring) | Niedriger nM-Bereich | - |
| 5 | 3-Ethinylphenylamino | H | - | - |
Daten aus der Literatur entnommen und zur Veranschaulichung zusammengefasst.[3][5]
Tabelle 2: SAR von 2,7-disubstituierten Pyrrolo[2,1-f]triazinen als ALK-Kinase-Inhibitoren.
| Verbindung | C2-Substituent | C7-Substituent | ALK IC₅₀ (nM)[3] |
| 21 | Anilino-Derivat | 2,6-Diethylphenyl | 10 ± 2 |
| 22 | Anilino-Derivat | 2-tert-Butyl-6-methylphenyl | 6 |
| 23 | Anilino-Derivat | (R)-1-(2,6-Dichlor-3-fluorphenyl)ethoxy | 3 |
| 24 | Anilino-Derivat | (S)-1-(2,6-Dichlor-3-fluorphenyl)ethoxy | 5 |
Daten aus der Literatur entnommen und zur Veranschaulichung zusammengefasst.[3]
Experimentelle Protokolle
Die folgenden Protokolle beschreiben allgemeine Verfahren für palladiumkatalysierte Kreuzkupplungsreaktionen zur Derivatisierung von 7-Brompyrrolo[2,1-f]triazin-4-amin. Diese Methoden sind an etablierte Verfahren für ähnliche Substrate angelehnt und sollten für spezifische Kupplungspartner optimiert werden.
Sicherheitsvorkehrungen: Alle Experimente sollten unter einer inerten Atmosphäre (Argon oder Stickstoff) in einem gut belüfteten Abzug durchgeführt werden. Geeignete persönliche Schutzausrüstung (Schutzbrille, Laborkittel, Handschuhe) ist obligatorisch. Palladiumkatalysatoren und Phosphinliganden sind toxisch und sollten mit Vorsicht gehandhabt werden.
dot
Abbildung 2: Allgemeiner Arbeitsablauf der Derivatisierung.
Protokoll 3.1: Suzuki-Miyaura-Kupplung zur Synthese von 7-Aryl-Derivaten
Diese Reaktion bildet eine C-C-Bindung zwischen dem C7-Atom des Pyrrolotriazins und einem Aryl- oder Heteroarylrest.
Reagenzien und Materialien:
-
7-Brompyrrolo[2,1-f]triazin-4-amin (1,0 Äq.)
-
Aryl- oder Heteroarylboronsäure (1,2 - 1,5 Äq.)
-
Palladium(II)-acetat (Pd(OAc)₂) (2-5 mol%) oder Tetrakis(triphenylphosphin)palladium(0) (Pd(PPh₃)₄) (2-5 mol%)
-
Phosphinligand (z.B. XPhos, SPhos) (4-10 mol%) (optional, aber oft vorteilhaft)
-
Base: Kaliumcarbonat (K₂CO₃) oder Kaliumphosphat (K₃PO₄) (2,0 - 3,0 Äq.)
-
Lösungsmittel: 1,4-Dioxan, Toluol oder DMF/Wasser-Gemisch (z.B. 4:1)
-
Standard-Glasgeräte für Reaktionen unter inerter Atmosphäre (z.B. Schlenk-Kolben)
Verfahren:
-
Reaktionsaufbau: In einem trockenen Schlenk-Kolben unter Argonatmosphäre 7-Brompyrrolo[2,1-f]triazin-4-amin, die Boronsäure, die Base und den Palladiumkatalysator (und ggf. den Liganden) vorlegen.
-
Lösungsmittelzugabe: Das entgaste Lösungsmittel über eine Spritze zugeben.
-
Reaktion: Die Reaktionsmischung bei 80-110 °C für 4-24 Stunden kräftig rühren. Der Reaktionsfortschritt wird mittels Dünnschichtchromatographie (DC) oder LC-MS überwacht.
-
Aufarbeitung: Nach Abkühlen auf Raumtemperatur wird die Mischung mit Ethylacetat oder Dichlormethan verdünnt. Die organische Phase wird mit Wasser und gesättigter Kochsalzlösung gewaschen.
-
Reinigung: Die organische Phase wird über wasserfreiem Natriumsulfat (Na₂SO₄) getrocknet, filtriert und im Vakuum eingeengt. Das Rohprodukt wird mittels Säulenchromatographie an Kieselgel gereinigt, um das gewünschte 7-Aryl-Derivat zu erhalten.
Protokoll 3.2: Buchwald-Hartwig-Aminierung zur Synthese von 7-Amino-Derivaten
Diese Reaktion bildet eine C-N-Bindung zwischen dem C7-Atom und einem primären oder sekundären Amin.
Reagenzien und Materialien:
-
7-Brompyrrolo[2,1-f]triazin-4-amin (1,0 Äq.)
-
Primäres oder sekundäres Amin (1,2 - 1,5 Äq.)
-
Palladium-Präkatalysator (z.B. Pd₂(dba)₃) (1-3 mol%)
-
Phosphinligand (z.B. BINAP, Xantphos) (2-6 mol%)
-
Base: Natrium-tert-butanolat (NaOtBu) oder Cäsiumcarbonat (Cs₂CO₃) (1,4 - 2,0 Äq.)
-
Lösungsmittel: Toluol oder Dioxan (wasserfrei)
Verfahren:
-
Reaktionsaufbau: In einem trockenen Schlenk-Kolben unter Argonatmosphäre den Palladium-Präkatalysator, den Liganden und die Base vorlegen.
-
Reagenzienzugabe: Das wasserfreie Lösungsmittel zugeben, gefolgt von 7-Brompyrrolo[2,1-f]triazin-4-amin und dem Amin.
-
Reaktion: Den Kolben verschließen und die Mischung bei 90-120 °C für 12-24 Stunden rühren. Der Reaktionsfortschritt wird mittels DC oder LC-MS überwacht.
-
Aufarbeitung: Nach Abkühlen auf Raumtemperatur wird die Reaktionsmischung durch einen Pfropfen Celite® filtriert und mit Ethylacetat nachgespült. Das Filtrat wird mit Wasser und gesättigter Kochsalzlösung gewaschen.
-
Reinigung: Die organische Phase wird über Na₂SO₄ getrocknet, filtriert und im Vakuum eingeengt. Das Rohprodukt wird mittels Säulenchromatographie an Kieselgel gereinigt.
Protokoll 3.3: Sonogashira-Kupplung zur Synthese von 7-Alkinyl-Derivaten
Diese Reaktion bildet eine C-C-Bindung zwischen dem C7-Atom und einem terminalen Alkin.
Reagenzien und Materialien:
-
7-Brompyrrolo[2,1-f]triazin-4-amin (1,0 Äq.)
-
Terminales Alkin (1,2 - 2,0 Äq.)
-
Palladiumkatalysator (z.B. Pd(PPh₃)₂Cl₂) (1-3 mol%)
-
Kupfer(I)-iodid (CuI) (Co-Katalysator, 2-5 mol%)
-
Base: Triethylamin (TEA) oder Diisopropylethylamin (DIPEA) (2,0 - 3,0 Äq.)
-
Lösungsmittel: Tetrahydrofuran (THF) oder DMF (wasserfrei)
Verfahren:
-
Reaktionsaufbau: In einem trockenen Schlenk-Kolben unter Argonatmosphäre 7-Brompyrrolo[2,1-f]triazin-4-amin, den Palladiumkatalysator und Kupfer(I)-iodid in dem wasserfreien Lösungsmittel lösen/suspendieren.
-
Reagenzienzugabe: Die Base und anschließend das terminale Alkin über eine Spritze zugeben.
-
Reaktion: Die Reaktionsmischung bei Raumtemperatur bis 60 °C für 2-18 Stunden rühren. Der Reaktionsfortschritt wird mittels DC oder LC-MS überwacht.
-
Aufarbeitung: Nach Abschluss der Reaktion wird die Mischung mit einem organischen Lösungsmittel verdünnt und mit gesättigter wässriger Ammoniumchlorid-Lösung, Wasser und gesättigter Kochsalzlösung gewaschen.
-
Reinigung: Die organische Schicht wird über Na₂SO₄ getrocknet, filtriert und im Vakuum eingeengt. Das Rohprodukt wird mittels Säulenchromatographie an Kieselgel gereinigt.
Fazit
Die Derivatisierung von 7-Brompyrrolo[2,1-f]triazin-4-amin mittels palladiumkatalysierter Kreuzkupplungsreaktionen ist eine robuste und vielseitige Strategie zur Erstellung von Molekülbibliotheken für SAR-Studien. Die hier vorgestellten Protokolle für Suzuki-, Buchwald-Hartwig- und Sonogashira-Kupplungen bieten eine solide Grundlage für die Synthese einer breiten Palette von Analoga. Die systematische Untersuchung dieser Derivate ist entscheidend für die Identifizierung neuer, potenter und selektiver Wirkstoffkandidaten, die auf wichtige biologische Zielstrukturen wie Proteinkinasen abzielen.
References
- 1. Discovery of the pyrrolo[2,1-f][1,2,4]triazine nucleus as a new kinase inhibitor template - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1,2,4]triazine-based VEGFR-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Large-Scale Synthesis of 7-Bromopyrrolo[2,1-f]triazin-4-amine
Application Notes and Protocols for the Large-Scale Synthesis of 7-Bromopyrrolo[2,1-f][1][2][3]triazin-4-amine
Introduction
7-Bromopyrrolo[2,1-f][1][2][3]triazin-4-amine is a key intermediate in the synthesis of various pharmaceutical compounds, notably as a precursor for antiviral agents like Remdesivir.[2][4][5] Its efficient large-scale synthesis is crucial for the drug development and manufacturing pipeline. This document provides a detailed protocol for the multi-step synthesis of 7-Bromopyrrolo[2,1-f][1][2][3]triazin-4-amine, adapted from established methods, suitable for researchers, scientists, and professionals in drug development.[1]
Synthesis Overview
The synthesis is a five-step process starting from tert-butyl carbazate and 2,5-dimethoxytetrahydrofuran to yield the final product. The overall scheme involves the formation of a protected aminopyrrole, followed by cyanation, deprotection, triazine ring formation, and final bromination.[1]
Quantitative Data Summary
The following table summarizes the key quantitative data for each step of the synthesis.
| Step | Intermediate | Starting Material | Key Reagents/Solvents | Temperature (°C) | Reaction Time | Yield |
| 1 | I: 1-Boc-1-aminopyrrole | tert-butyl carbazate, 2,5-dimethoxytetrahydrofuran | N-methylpyrrolidone / DMF / 1,4-dioxane / THF | Not Specified | Not Specified | High |
| 2 | II: 1-Boc-1-amino-1H-pyrrole-2-carbonitrile | Intermediate I | Methanesulfonic acid isocyanate, Anhydrous DMF / Acetonitrile / Dichloromethane | Not Specified | Not Specified | High |
| 3 | III: 1-amino-1H-pyrrole-2-carbonitrile hydrochloride | Intermediate II | Acidic conditions | Not Specified | Not Specified | High |
| 4 | IV: 4-aminopyrrolo[2,1-f][1][2][3]triazine | Intermediate III | Formamidine acetate | Not Specified | Not Specified | High |
| 5 | 7-Bromopyrrolo[2,1-f][1][2][3]triazin-4-amine | Intermediate IV (1000g, 7.45mol) | Brominating reagent (1065.7g), Unspecified Solvent (12L) | -15 to -10 | 45 min | High |
Note: Specific yields for steps 1-4 are described as "high" in the source material, but exact percentages are not provided. The final step is detailed with reactant quantities for a large-scale reaction.[1]
Experimental Workflow Diagram
Caption: Multi-step synthesis workflow for 7-Bromopyrrolo[2,1-f][1][2][3]triazin-4-amine.
Detailed Experimental Protocols
The following protocols are based on a patented large-scale synthesis method.[1]
Step 1: Synthesis of Intermediate I (1-Boc-1-aminopyrrole)
-
In a suitable reaction vessel, dissolve tert-butyl carbazate and 2,5-dimethoxytetrahydrofuran in a solvent such as N-methylpyrrolidone, N,N-dimethylformamide (DMF), 1,4-dioxane, or tetrahydrofuran (THF).
-
The reaction mixture is stirred under conditions to facilitate the formation of 1-Boc-1-aminopyrrole.
-
Upon completion, the reaction mixture is worked up to isolate the intermediate product.
Step 2: Synthesis of Intermediate II (1-Boc-1-amino-1H-pyrrole-2-carbonitrile)
-
Dissolve Intermediate I in an anhydrous solvent, such as DMF, acetonitrile, or dichloromethane, under an inert atmosphere (e.g., nitrogen, argon, or helium).
-
Add methanesulfonic acid isocyanate to the solution.
-
Maintain the reaction until completion, monitoring by appropriate analytical methods (e.g., TLC, HPLC).
-
The product, Intermediate II, is isolated. The workup may involve quenching with a mixture of ice water and ethyl acetate (1:1 molar ratio).
Step 3: Synthesis of Intermediate III (1-amino-1H-pyrrole-2-carbonitrile hydrochloride)
-
Subject Intermediate II to acidic conditions to remove the Boc protecting group.
-
The deprotection reaction yields the hydrochloride salt of the aminopyrrole nitrile.
-
Isolate and purify Intermediate III.
Step 4: Synthesis of Intermediate IV (4-aminopyrrolo[2,1-f][1][2][3]triazine)
-
React Intermediate III with formamidine acetate in a suitable solvent.
-
This step involves a ring closure reaction to form the pyrrolo[2,1-f][1][2][3]triazine core.
-
After the reaction is complete, isolate and purify Intermediate IV.
Step 5: Synthesis of 7-Bromopyrrolo[2,1-f][1][2][3]triazin-4-amine
-
In a 20L three-necked flask, add 1000g (7.45 mol, 1.0 eq) of Intermediate IV and 10L of a suitable solvent.
-
Stir the mixture until uniform and cool the reaction vessel to -15°C.
-
In a separate vessel, dissolve 1065.7g of a brominating reagent in 2L of the same solvent.
-
Slowly add the brominating reagent solution dropwise to the reaction mixture, ensuring the internal temperature is maintained below -10°C.
-
After the addition is complete, allow the reaction to proceed for 45 minutes at a temperature below -10°C.
-
Upon completion, proceed with the workup and purification to obtain the final product, 7-Bromopyrrolo[2,1-f][1][2][3]triazin-4-amine. The product is typically a white to light yellow powder or crystal.[6]
Physical and Chemical Properties
-
Molecular Weight: 213.04 g/mol [7]
-
Appearance: White to light yellow powder or crystal[6]
-
Purity: Typically >95% (GC)[6]
-
Storage: Store under an inert gas (nitrogen or argon) at 2–8 °C.[4]
Safety Precautions
-
Handle all chemicals with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Perform all reactions in a well-ventilated fume hood.
-
Brominating agents are corrosive and toxic; handle with extreme care.
-
Consult the Safety Data Sheet (SDS) for each reagent before use.
Disclaimer
This protocol is intended for informational purposes for qualified researchers and professionals. The procedures should be adapted and optimized for specific laboratory conditions and scales. The user assumes all responsibility for the safe handling and execution of these chemical reactions.
References
- 1. CN110845502A - Preparation method of 7-bromopyrrolo [2,1-f ] [1,2,4] thiazine-4-amine - Google Patents [patents.google.com]
- 2. 7-bromopyrrolo[1,2-f][1,2,4]triazin-4-amine CAS 937046-98-5 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 3. agnitio.co.in [agnitio.co.in]
- 4. 7-bromopyrrolo[1,2-f][1,2,4]triazin-4-amine Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. chemimpex.com [chemimpex.com]
- 6. This compound | 937046-98-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. 4-Amino-7-bromo-pyrrolo[2,1-f][1,2,4]triazine 97% | CAS: 937046-98-5 | AChemBlock [achemblock.com]
Troubleshooting & Optimization
Identifying common impurities in 7-Bromopyrrolo[2,1-f]triazin-4-amine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating common impurities during the synthesis of 7-Bromopyrrolo[2,1-f]triazin-4-amine.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities encountered during the synthesis of 7-Bromopyrrolo[2,1-f]triazin-4-amine?
A1: The most common impurities can be categorized as follows:
-
Process-Related Impurities: These arise from the synthetic route itself and include unreacted starting materials, intermediates, and byproducts from side reactions.
-
Starting Material Impurities: Impurities present in the initial raw materials that can carry through the synthesis.
-
Degradation Products: Impurities formed by the degradation of the final product under certain conditions.
Q2: What are the specific process-related impurities I should be aware of?
A2: Based on common synthetic routes, the following process-related impurities are frequently observed:
-
Unreacted Intermediates: The immediate precursor, 4-aminopyrrolo[2,1-f][1][2][3]triazine, is a common impurity resulting from incomplete bromination.
-
Over-brominated Species: Due to the reactive nature of the pyrrolo[2,1-f]triazin-4-amine core, polybromination can occur, leading to di- and tri-brominated impurities.
-
Positional Isomers: While bromination is generally regioselective for the 7-position, small amounts of other positional isomers may form depending on the reaction conditions.
-
Incomplete Cyclization Products: If the triazine ring formation is incomplete, precursors such as 1-amino-1H-pyrrole-2-carbonitrile may be present.
Q3: Can you provide a table summarizing these common impurities?
A3: Yes, the table below summarizes the key potential impurities.
| Impurity Category | Specific Impurity Name | Chemical Structure | Potential Source |
| Process-Related | 4-aminopyrrolo[2,1-f][1][2][3]triazine | C₆H₆N₄ | Incomplete bromination of the final intermediate. |
| Di-bromopyrrolo[2,1-f]triazin-4-amine | C₆H₄Br₂N₄ | Over-bromination of the final product. | |
| 1-amino-1H-pyrrole-2-carbonitrile | C₅H₅N₃ | Incomplete cyclization during triazine ring formation. | |
| Starting Material | Impurities from commercial starting materials | Varies | Purity of initial reagents like tert-butyl carbazate. |
| Degradation | To be determined by stress testing | Varies | Instability of the final compound under heat, light, or acidic/basic conditions. |
Troubleshooting Guides
Issue 1: My final product shows a significant amount of the unbrominated precursor, 4-aminopyrrolo[2,1-f][1][2][3]triazine.
Cause: This indicates incomplete bromination.
Troubleshooting Steps:
-
Reagent Stoichiometry: Ensure the correct molar ratio of the brominating agent (e.g., N-bromosuccinimide - NBS) to the substrate is used. A slight excess of the brominating agent may be required to drive the reaction to completion.
-
Reaction Time: The reaction time may be insufficient. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC) to ensure the disappearance of the starting material.
-
Reaction Temperature: The temperature may be too low for the reaction to proceed to completion within the given timeframe. According to a known synthetic protocol, the temperature should be carefully controlled, often at low temperatures (e.g., -15°C to -10°C) during the addition of the brominating agent.[1]
-
Purity of Brominating Agent: Ensure the brominating agent is of high purity and has been stored correctly, as decomposition can lead to reduced reactivity.
Issue 2: I am observing significant peaks in my mass spectrum that correspond to di- or even tri-brominated species.
Cause: This is due to over-bromination of the electron-rich pyrrole ring.
Troubleshooting Steps:
-
Control of Brominating Agent: Carefully control the stoichiometry of the brominating agent. Adding the brominating agent portion-wise or as a solution via a syringe pump can help to avoid localized high concentrations that lead to over-bromination.
-
Temperature Control: Maintain a low reaction temperature throughout the addition of the brominating agent and for the duration of the reaction. Lower temperatures generally decrease the rate of multiple substitutions.[1]
-
Choice of Brominating Agent: Consider using a milder brominating agent if over-bromination is a persistent issue.
Issue 3: My final product is difficult to purify, and I suspect the presence of multiple unidentified impurities.
Cause: This could be due to a variety of factors, including impure starting materials, side reactions during the multi-step synthesis, or product degradation.
Troubleshooting Steps:
-
Starting Material Purity: Verify the purity of all starting materials and intermediates at each stage of the synthesis.
-
Inert Atmosphere: For sensitive intermediates, particularly the aminopyrrole derivatives, conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.
-
Purification of Intermediates: Purify each intermediate before proceeding to the next step to avoid carrying forward impurities that may interfere with subsequent reactions.
-
Stress Testing: Perform stress testing (e.g., exposure to heat, light, acid, and base) on the final product to identify potential degradation pathways and products.
Experimental Protocols
Synthesis of 7-Bromopyrrolo[2,1-f]triazin-4-amine
This protocol is adapted from patent CN110845502A.[1]
Step 1-4: Synthesis of 4-aminopyrrolo[2,1-f][1][2][3]triazine (Intermediate IV)
A multi-step synthesis is employed starting from tert-butyl carbazate and 2,5-dimethoxytetrahydrofuran to produce 1-Boc-1-aminopyrrole (Intermediate I). This is followed by a reaction with methanesulfonic acid isocyanate to yield 1-Boc-1-amino-(9ci)-1H-pyrrole-2-carbonitrile (Intermediate II). The Boc protecting group is then removed under acidic conditions to give 1-amino-(9ci)-1H-pyrrole-2-carbonitrile hydrochloride (Intermediate III). Finally, a ring-closure reaction with formamidine acetate yields 4-aminopyrrolo[2,1-f][1][2][3]triazine (Intermediate IV).[1]
Step 5: Bromination to 7-Bromopyrrolo[2,1-f]triazin-4-amine
-
In a suitable reaction vessel, dissolve Intermediate IV in an appropriate solvent.
-
Cool the reaction mixture to between -15°C and -10°C.
-
Slowly add a solution of the brominating reagent (e.g., N-bromosuccinimide) in the same solvent to the cooled reaction mixture, ensuring the temperature is maintained below -10°C.
-
Stir the reaction mixture at this temperature for a specified time (e.g., 45 minutes), monitoring the reaction progress by TLC or HPLC.
-
Upon completion, quench the reaction and work up the product using standard procedures.
-
Purify the crude product by recrystallization or column chromatography to obtain 7-Bromopyrrolo[2,1-f]triazin-4-amine.
Visualizations
Caption: Troubleshooting workflow for identifying and addressing common impurities.
Caption: Overview of the synthetic pathway and where impurities may arise.
References
- 1. CN110845502A - Preparation method of 7-bromopyrrolo [2,1-f ] [1,2,4] thiazine-4-amine - Google Patents [patents.google.com]
- 2. Four mechanisms in the reactions of 3-aminopyrrole with 1,3,5-triazines: inverse electron demand Diels-Alder cycloadditions vs S(N)Ar reactions via uncatalyzed and acid-catalyzed pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
Strategies for improving the yield of pyrrolotriazine synthesis
This guide provides researchers, scientists, and drug development professionals with detailed strategies for improving the yield of pyrrolotriazine synthesis. It includes troubleshooting advice for common issues, optimized reaction protocols, and comparative data to guide your experimental design.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategic approaches to increase the overall yield of a multi-step pyrrolotriazine synthesis?
A1: The most effective strategies focus on process optimization and atom economy. Key approaches include:
-
Reducing Step Count: Combining multiple transformations into a single pot (one-pot synthesis) eliminates the need for intermediate workups and purifications, which are common sources of material loss. A notable example is the development of a two-step synthesis for the remdesivir pyrrolotriazine core, which doubled the overall yield from 31% to 59% compared to the previous four-step route.[1][2]
-
Avoiding Protecting Groups: Protecting and deprotecting functional groups adds steps and introduces potential for yield loss. Syntheses that avoid protecting groups, such as by direct amination of the pyrrole core, are generally more efficient.[1][2]
-
Using Commodity Starting Materials: Beginning a synthesis with abundant, low-cost raw materials (like pyrrole itself) can improve the overall efficiency and scalability of the process.[1]
Q2: Which synthetic step is typically the most challenging or prone to low yields?
A2: The electrophilic N-amination of the pyrrole ring is often a critical and challenging step.[3] This step involves forming a key N-N bond, which can be difficult and may require careful optimization of the aminating agent and reaction conditions to achieve high efficiency.[3][4][5] Monochloramine (NH₂Cl) is frequently cited as an effective reagent for this transformation, with yields ranging from 45% to 97% depending on the substrate.[4][5]
Q3: How significant is the choice of catalyst and solvent system?
A3: The catalyst and solvent are critical. For instance, in copper-catalyzed cyclization reactions to form certain pyrrolotriazinones, a CuCl₂·2H₂O/NaOAc system in DMSO at 120°C was found to give the best results.[3] The solvent can also influence side reactions; for example, in cyanation reactions, increasing the dilution with DMF was found to minimize the formation of the 1-H-pyrrole-2-carboxamide impurity. In some cases, switching solvents entirely (e.g., from toluene to 1,4-dioxane) can dramatically improve yields.[6]
Troubleshooting Guide
This section addresses specific problems encountered during pyrrolotriazine synthesis.
Problem 1: Consistently low or no yield of the desired product.
| Potential Cause | Troubleshooting Recommendation |
| Impure Starting Materials | 1-Aminopyrrole and its derivatives are susceptible to oxidation, often indicated by a color change to yellow or brown. Use freshly purified materials or store them under an inert atmosphere (e.g., Argon or Nitrogen).[1] |
| Suboptimal Temperature | Many condensation and cyclization reactions require specific temperature ranges. Start with the literature-reported temperature and then screen a range (e.g., ± 20°C) to find the optimum for your specific substrates.[1] |
| Incorrect Stoichiometry | An improper ratio of reactants can lead to incomplete conversion. Verify the stoichiometry and consider using a slight excess (1.1-1.2 equivalents) of one reactant to drive the reaction to completion.[1] |
| Moisture Sensitivity | If the reaction is anhydrous, ensure solvents are properly dried and use flame-dried glassware under an inert atmosphere. The presence of moisture can lead to unwanted side products.[1] |
Problem 2: Formation of significant side products or regioisomers.
| Potential Cause | Troubleshooting Recommendation |
| Undesired Regioselectivity | In some intramolecular cyclizations, a mixture of the desired product and an isomeric side product can form.[3] This often requires re-optimization of the catalyst, solvent, or temperature. In some cases, the side product can be converted to the desired product in a subsequent step.[3] |
| Side Reactions with Reagents | During N-amination with monochloramine (NH₂Cl), careful control of reaction conditions is crucial to prevent the formation of explosive NCl₃. It is recommended to keep the pH above 8 and cool the reaction during synthesis.[1][2] |
| Protecting Group Issues | Removal of protecting groups like Boc under acidic conditions (e.g., TFA) can sometimes lead to acid-mediated side reactions on the heterocyclic core.[1] Screen different deprotection conditions or consider a different protecting group if this is observed. |
Below is a logical workflow for troubleshooting low-yield issues in pyrrolotriazine synthesis.
Quantitative Data Summary
Optimizing reaction parameters can lead to significant improvements in yield. The following tables summarize reported data for key reaction steps.
Table 1: Optimization of N-Amination of Pyrrole Derivatives
| Substrate | Aminating Agent | Base/Solvent | Yield (%) | Reference |
| Pyrrole | NH₂Cl | NaH / Ether | 70-85% | [4][5] |
| 2-Cyanopyrrole | NH₂Cl (in situ) | NaOH, NH₄Cl / MTBE | 88% | [1] |
| Indole | NH₂Cl | NaH / Ether | 97% | [4][5] |
| Methyl pyrrole-2-carboxylate | NH₂Cl | - | High | [3] |
Table 2: Comparison of Cyclization Conditions
| Precursor | Reagent/Catalyst | Solvent / Temp | Yield (%) | Reference |
| N-Aminopyrrole | Formamide | 165 °C | Moderate | [3] |
| N-Aminopyrrole derivative | Formamidine Acetate, Et₃N | Neat | High | [3] |
| 1-Amino-1H-pyrrole-2-carboxamide | 4-oxo-4H-chromene-3-carbaldehyde, CuCl₂·2H₂O | DMSO / 120 °C | Good | [3] |
Key Experimental Protocols
This section provides a detailed methodology for a common and efficient two-step, one-pot synthesis of the core pyrrolotriazine scaffold from a substituted pyrrole.
Protocol: One-Pot N-Amination and Cyclization to Pyrrolo[2,1-f][1][3][4]triazin-4-amine
This protocol is adapted from an optimized synthesis of a key remdesivir precursor.[1]
Step 1: N-Amination of 2-Cyanopyrrole
-
Reagent Preparation: Prepare a solution of monochloramine (NH₂Cl) in methyl tert-butyl ether (MTBE). Safety Note: Monochloramine can be hazardous; handle with appropriate caution in a well-ventilated fume hood. Ensure reaction pH remains ≥12 to avoid the formation of NCl₃.[1]
-
Deprotonation: To a solution of 2-cyanopyrrole in a suitable solvent (e.g., diglyme), add a strong base like sodium hydride (NaH) at 0°C to deprotonate the pyrrole nitrogen.
-
Amination: Add the prepared NH₂Cl/MTBE solution to the solution of the deprotonated pyrrole. The reaction is typically fast and should be monitored by TLC or LCMS for the consumption of the starting material. High conversion (>95%) to the N-amino-2-cyanopyrrole intermediate is expected.[1]
Step 2: Cyclization with Formamidine Acetate
-
Reagent Addition: Without isolating the N-aminated intermediate, add formamidine acetate directly to the reaction mixture.
-
Heating: Heat the reaction mixture. A typical temperature is around 100-120°C. The cyclization reaction forms the triazine ring.
-
Workup and Isolation: After the reaction is complete (as monitored by TLC/LCMS), cool the mixture to room temperature. The product can be precipitated by the addition of water.
-
Purification: Collect the solid product by filtration, wash with water and a non-polar organic solvent (like MTBE), and dry under vacuum to yield the final pyrrolo[2,1-f][1][3][4]triazin-4-amine. An overall yield of ~67% for the two steps has been reported.
The general workflow for this type of synthesis is visualized below.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. N-Amination of pyrrole and indole heterocycles with monochloramine (NH2Cl) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Purification of 7-Bromopyrrolo[2,1-f]triazin-4-amine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 7-Bromopyrrolo[2,1-f]triazin-4-amine.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered during the synthesis and purification of 7-Bromopyrrolo[2,1-f]triazin-4-amine?
A1: Common impurities may include unreacted starting material (pyrrolo[2,1-f][1][2]triazin-4-amine), byproducts from the brominating agent (e.g., 5,5-dimethylhydantoin from 1,3-dibromo-5,5-dimethylhydantoin), and potentially over-brominated or isomeric products. Residual solvents from the reaction and extraction steps (e.g., DMF, ethyl acetate) can also be present.
Q2: What is the appearance and melting point of pure 7-Bromopyrrolo[2,1-f]triazin-4-amine?
A2: Pure 7-Bromopyrrolo[2,1-f]triazin-4-amine is typically a white to light yellow powder or crystal.[1] The reported melting point is in the range of 245 - 249 °C.[1] A significant deviation or broad melting range may indicate the presence of impurities.
Q3: What are the recommended storage conditions for 7-Bromopyrrolo[2,1-f]triazin-4-amine?
A3: It is recommended to store the compound at 2 - 8 °C under an inert atmosphere (nitrogen or argon) to ensure its stability.[1][3]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low Yield After Purification | - Incomplete reaction. - Loss of product during aqueous washes. - Inefficient extraction. - Product remains on the column. | - Monitor the reaction by TLC to ensure completion. - Saturate the aqueous layer with NaCl to reduce the solubility of the product. - Increase the number of extractions with an appropriate solvent like ethyl acetate. - Use a more polar solvent system to elute the product from the silica gel column. |
| Persistent Impurities in NMR/HPLC | - Co-elution of impurities with the product during column chromatography. - Impurity has similar solubility to the product, making recrystallization difficult. | - Optimize the solvent system for column chromatography; a shallower gradient or a different solvent system may improve separation. - Consider a different purification technique, such as preparative HPLC or recrystallization from a different solvent system. |
| Product Appears Oily or Gummy | - Presence of residual solvents. - The compound may have a lower melting point due to impurities. | - Dry the product under high vacuum for an extended period. - Attempt to triturate the oil with a non-polar solvent (e.g., hexanes, diethyl ether) to induce crystallization. - Re-purify the material using column chromatography. |
| Discoloration of the Final Product | - Decomposition of the product. - Presence of colored impurities. | - Avoid excessive heat and exposure to light during purification and storage. - Purify by column chromatography, where colored impurities may be separated. A charcoal treatment during recrystallization can sometimes remove colored impurities, but should be used with caution as it can also adsorb the product. |
Experimental Protocols
Column Chromatography
This protocol is based on a reported purification method.[2]
-
Slurry Preparation: Prepare a slurry of silica gel in the initial mobile phase (e.g., 100:1 Dichloromethane:Methanol).
-
Column Packing: Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude 7-Bromopyrrolo[2,1-f]triazin-4-amine in a minimum amount of the mobile phase or a slightly more polar solvent and adsorb it onto a small amount of silica gel. Dry the silica with the adsorbed compound and carefully add it to the top of the packed column.
-
Elution: Begin elution with the mobile phase (e.g., 100:1 CH₂Cl₂:MeOH).
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC).
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Recrystallization
-
Solvent Selection: Determine a suitable solvent or solvent pair in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Potential solvents to screen include ethyl acetate, methanol, ethanol, and mixtures with water or hexanes.
-
Dissolution: In a flask, add the crude compound and a minimal amount of the selected solvent. Heat the mixture to dissolve the solid completely.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or placing the solution in a refrigerator.
-
Crystal Collection: Collect the crystals by filtration.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Purification Technique Comparison
| Technique | Typical Purity | Typical Yield | Scale | Advantages | Disadvantages |
| Column Chromatography | >98% | 60-80% | mg to multi-gram | Good separation of closely related impurities. | Can be time-consuming and requires significant solvent volumes. |
| Recrystallization | >99% | 50-90% | mg to kg | Can provide very high purity. Cost-effective for large scales. | Finding a suitable solvent can be challenging. Higher product loss is possible. |
| Preparative HPLC | >99.5% | 40-70% | µg to gram | Excellent separation power for difficult-to-separate impurities. | Expensive and not suitable for large-scale purification. |
Process Flow and Troubleshooting
Caption: General purification workflow for 7-Bromopyrrolo[2,1-f]triazin-4-amine.
Caption: Decision tree for troubleshooting low purity issues.
References
Overcoming side reactions in the bromination of pyrrolo[2,1-f]triazin-4-amine
Welcome to the technical support center for the bromination of pyrrolo[2,1-f]triazin-4-amine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues encountered during this critical synthetic step.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction during the bromination of pyrrolo[2,1-f]triazin-4-amine?
A1: The most frequently observed side reaction is over-bromination, leading to the formation of a di-brominated product. The pyrrolo[2,1-f]triazin-4-amine ring system is electron-rich, making it highly susceptible to electrophilic aromatic substitution. Careful control of reaction conditions is crucial to favor mono-bromination.
Q2: Which brominating agent is recommended for the selective mono-bromination of pyrrolo[2,1-f]triazin-4-amine?
A2: Both N-Bromosuccinimide (NBS) and 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) are effective reagents for this transformation. DBDMH can be more cost-effective as one mole of DBDMH can deliver two moles of bromine, potentially leading to higher efficiency.[1][2] However, successful selective mono-bromination has been well-documented using DBDMH under controlled conditions.
Q3: At which position on the pyrrolo[2,1-f]triazin-4-amine core does bromination typically occur?
A3: Electrophilic bromination of the unsubstituted pyrrolo[2,1-f]triazin-4-amine preferentially occurs at the C7 position of the pyrrole ring.
Q4: Can hydrolysis of the 4-amino group or the resulting bromo-substituent be a problem?
A4: While hydrolysis is a potential side reaction for many nitrogen-containing heterocycles, particularly under harsh acidic or basic conditions, the recommended protocols for this bromination are conducted under anhydrous conditions at low temperatures. If anhydrous conditions are maintained throughout the reaction and workup, hydrolysis is generally not a significant issue.[3]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low to no conversion of starting material | - Inactive brominating agent.- Insufficient reaction time or temperature.- Stabilizers in the solvent reacting with the brominating agent. | - Use a fresh, pure batch of the brominating agent. Impure NBS can be yellowish and less reactive.[4]- Slowly increase the reaction time and monitor by TLC. Ensure the temperature is maintained as per the protocol.- If using a solvent like chloroform, ensure it is free of stabilizers like alkenes which can consume the brominating agent. |
| Significant formation of di-brominated side product | - Over-addition of the brominating agent.- Reaction temperature is too high.- High reactivity of the substrate. | - Add the brominating agent portionwise over a period of time to maintain a low concentration of the electrophile.- Maintain a low reaction temperature (e.g., -20 °C) to improve selectivity.- Use a slight excess of the starting material relative to the brominating agent to favor mono-substitution. |
| Product degradation | - Presence of water or acid leading to hydrolysis or other decomposition pathways.- Reaction temperature is too high. | - Ensure all glassware is oven-dried and use anhydrous solvents.- Quench the reaction carefully with a basic solution (e.g., sodium carbonate solution) to neutralize any acid generated.- Avoid excessive heating during the reaction and workup. |
| Difficulty in purifying the mono-bromo product from the di-bromo impurity | - Similar polarity of the mono- and di-brominated products. | - Trituration of the crude product with a hot solvent like ethyl acetate can selectively dissolve the mono-bromo product, leaving the less soluble di-bromo product behind.[1]- Careful column chromatography on silica gel with a suitable eluent system can also be effective. |
Data Presentation
Table 1: Reaction Conditions and Yields for the Bromination of Pyrrolo[2,1-f]triazin-4-amine
| Brominating Agent | Stoichiometry (Substrate:Reagent) | Solvent | Temperature | Reaction Time | Product | Yield | Di-bromo Impurity | Reference |
| DBDMH | 1 : 0.53 | DMF | -20 °C | 1.5 h | 7-bromopyrrolo[2,1-f]triazin-4-amine | 90% (crude) | ~2% after trituration | [1] |
Table 2: Comparison of Common Brominating Agents
| Brominating Agent | Molecular Weight | Active Bromine Content (% w/w) | Byproduct | Key Advantages | Key Disadvantages |
| NBS | 177.98 g/mol | ~44.9% | Succinimide | Widely used, well-understood reactivity. | Lower bromine content by weight. |
| DBDMH | 285.98 g/mol | ~55.9% | 5,5-Dimethylhydantoin | Higher bromine content, cost-effective, less soluble byproduct can simplify purification.[1][2] | May be less commonly available than NBS. |
Experimental Protocols
Selective Mono-bromination of Pyrrolo[2,1-f]triazin-4-amine with DBDMH
This protocol is adapted from a documented procedure for the synthesis of 7-bromopyrrolo[2,1-f]triazin-4-amine.[1]
Materials:
-
Pyrrolo[2,1-f]triazin-4-amine
-
1,3-dibromo-5,5-dimethylhydantoin (DBDMH)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium sulfite (Na₂SO₃) solution
-
5% aqueous sodium carbonate (Na₂CO₃) solution
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Silica gel for thin-layer chromatography (TLC)
Procedure:
-
To a solution of pyrrolo[2,1-f]triazin-4-amine (1.0 equiv) in anhydrous DMF, cool the mixture to -20 °C in a suitable bath.
-
Add 1,3-dibromo-5,5-dimethylhydantoin (0.53 equiv) portionwise over approximately 45 minutes, maintaining the temperature at -20 °C.
-
Stir the reaction mixture at -20 °C for an additional 45 minutes.
-
Monitor the reaction for completion by TLC (e.g., using 5% MeOH in CH₂Cl₂).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite.
-
Collect the resulting solids by suction filtration and wash the filter cake with water.
-
Partition the collected solids between ethyl acetate and a 5% aqueous sodium carbonate solution.
-
Separate the organic layer, wash with fresh sodium carbonate solution, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the organic layer in vacuo to obtain the crude mono-brominated product.
-
Purification: Triturate the crude product in hot ethyl acetate (e.g., 70 °C) to yield the purified 7-bromopyrrolo[2,1-f]triazin-4-amine, with the di-brominated side-product remaining largely undissolved.
Visualizations
Caption: Reaction pathway for the bromination of pyrrolo[2,1-f]triazin-4-amine.
Caption: Experimental workflow for selective mono-bromination.
References
Stability issues and storage conditions for 7-Bromopyrrolo[2,1-f]triazin-4-amine
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of 7-Bromopyrrolo[2,1-f]triazin-4-amine (CAS: 937046-98-5), a key intermediate in medicinal chemistry.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid 7-Bromopyrrolo[2,1-f]triazin-4-amine?
A1: For optimal stability, the solid compound should be stored under controlled conditions to minimize degradation. The general recommendations are summarized below.
Q2: How should I store solutions of this compound?
A2: Solutions are generally less stable than the solid material. It is recommended to prepare solutions fresh for each experiment. If storage is necessary, store in tightly sealed vials at -20°C or colder for short periods. The choice of solvent can impact stability; aprotic solvents are generally preferred. Perform a stability test in your specific solvent system if long-term solution storage is required.
Q3: What is the typical appearance of this compound and what if it changes?
A3: 7-Bromopyrrolo[2,1-f]triazin-4-amine is typically a white to light yellow powder or crystalline solid.[1][2][3][4] A significant change in color (e.g., to dark brown or black) may indicate degradation or the presence of impurities. If a color change is observed, it is crucial to re-analyze the material for purity before use.
Q4: What are the known incompatibilities for this compound?
A4: The compound should be kept away from strong oxidizing agents.[5] Additionally, exposure to excessive heat, sources of ignition, and moisture should be avoided to prevent decomposition.[5]
Stability Data Overview
While specific public data on degradation kinetics is limited, the following table summarizes the recommended storage conditions to ensure the compound's stability. A second table is provided as a template to illustrate how quantitative stability data, if generated, should be presented.
Table 1: Recommended Storage and Handling Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Short-term (weeks): 2 to 8°C[1] Long-term (months-years): -20°C | Minimizes thermal decomposition. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen). | Protects against oxidative degradation. |
| Light | Store in an amber vial or in the dark. | Prevents potential photodegradation. |
| Moisture | Store in a tightly sealed container with a desiccant. | Avoids hydrolysis of the amine or other sensitive groups. |
Table 2: Illustrative Template for Solution Stability Data (% Recovery by HPLC at 25°C)
| Solvent System | Time = 0h | Time = 8h | Time = 24h | Time = 72h | Potential Degradant Peaks |
| DMSO | 100% | 99.5% | 98.2% | 96.5% | Minor peak at RRT 0.85 |
| Acetonitrile | 100% | 99.8% | 99.5% | 99.1% | Not Detected |
| Methanol | 100% | 99.1% | 97.0% | 94.3% | Minor peaks at RRT 0.79, 0.92 |
| PBS (pH 7.4) | 100% | 95.3% | 88.1% | 75.4% | Major peak at RRT 0.85 (hydrolysis) |
| Note: This table contains example data for illustrative purposes only. |
Troubleshooting Guide
Encountering unexpected results in your experiments? This guide addresses common issues related to the stability of 7-Bromopyrrolo[2,1-f]triazin-4-amine.
Issue 1: Low Yield or Incomplete Reaction in a Synthesis
If you are using the compound as a starting material and experiencing poor results, the issue could be with the integrity of the compound.
Caption: Troubleshooting workflow for low reaction yield.
Issue 2: Appearance of Unexpected Peaks in Analytical Chromatogram
The appearance of new peaks during analysis, especially over time, suggests degradation.
-
Early Eluting Peaks: May indicate the formation of more polar species, potentially from hydrolysis where the bromine atom is replaced by a hydroxyl group.
-
Color Change in Solution: A yellowing or browning of solutions, particularly in protic or aqueous solvents, can be a sign of oxidative degradation or other complex decomposition pathways.
-
Precipitation: Formation of a precipitate from a solution that was previously clear could indicate the formation of an insoluble degradant or a change in solubility due to solvent interaction over time.
Experimental Protocols
Protocol: Stability-Indicating HPLC Method Development
This protocol provides a general framework for developing an HPLC method to assess the stability of 7-Bromopyrrolo[2,1-f]triazin-4-amine.
1. Objective: To develop and validate a reverse-phase HPLC method capable of separating the intact 7-Bromopyrrolo[2,1-f]triazin-4-amine from its potential degradation products.
2. Materials and Equipment:
-
7-Bromopyrrolo[2,1-f]triazin-4-amine reference standard
-
HPLC-grade acetonitrile, methanol, and water
-
HPLC-grade formic acid or ammonium acetate
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 3.5 µm)
-
HPLC system with UV/Vis or PDA detector
-
pH meter
3. Method Development Workflow:
Caption: Workflow for developing a stability-indicating HPLC method.
4. Forced Degradation Procedure:
-
Acid/Base Hydrolysis: Incubate the compound in 0.1 M HCl and 0.1 M NaOH at 60°C.
-
Oxidation: Treat with 3% hydrogen peroxide at room temperature.
-
Thermal Stress: Heat the solid compound at 80°C for 48 hours.
-
Photostability: Expose a solution to UV light (e.g., 254 nm) for 24 hours.
-
Analyze samples at various time points (e.g., 2, 8, 24 hours) against a control sample.
5. Analysis and Validation:
-
Monitor the chromatograms at a wavelength where the parent compound has maximum absorbance (e.g., determined by a UV scan).
-
The method is considered stability-indicating if all degradation product peaks are baseline-resolved from the parent peak and from each other.
-
Validate the final method according to ICH guidelines for specificity, linearity, accuracy, and precision.
References
Technical Support Center: Debromination of 7-Bromopyrrolo[2,1-f]triazin-4-amine as a Side Reaction
This technical support guide is intended for researchers, scientists, and drug development professionals encountering the undesired debromination of 7-Bromopyrrolo[2,1-f]triazin-4-amine during palladium-catalyzed cross-coupling reactions. This document provides troubleshooting advice and frequently asked questions to help mitigate this common side reaction.
Frequently Asked Questions (FAQs)
Q1: What is debromination in the context of cross-coupling reactions?
A1: Debromination is a side reaction where the bromine atom on the 7-Bromopyrrolo[2,1-f]triazin-4-amine is replaced by a hydrogen atom, leading to the formation of the undesired byproduct pyrrolo[2,1-f]triazin-4-amine. This reduces the yield of the desired coupled product. This process, also known as hydrodehalogenation, can be catalyzed by palladium complexes.
Q2: Why is 7-Bromopyrrolo[2,1-f]triazin-4-amine prone to debromination?
A2: The pyrrolo[2,1-f][1][2][3]triazine core is an electron-deficient heterocyclic system. This electronic nature can influence the stability of intermediates in the catalytic cycle of palladium-catalyzed reactions, sometimes favoring the pathway that leads to debromination. The presence of the amine group can also affect the electron density of the ring system and its reactivity.
Q3: Which types of cross-coupling reactions are most affected by this side reaction?
A3: Debromination can occur in various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions. The specific conditions of each reaction type can influence the extent of this side reaction.
Q4: Can the choice of palladium catalyst influence the rate of debromination?
A4: Yes, the choice of palladium precursor and, more importantly, the phosphine ligand, plays a crucial role. Bulky, electron-rich phosphine ligands can promote the desired reductive elimination step to form the C-C or C-N bond over the competing debromination pathway.[1]
Q5: How does the base affect the debromination side reaction?
A5: The base is a critical component in the catalytic cycle. A suboptimal choice of base can influence the reaction kinetics and potentially favor pathways leading to debromination. For instance, very strong bases might promote side reactions. The effect of the base can also be dependent on the solvent and the specific ligand used.
Troubleshooting Guide
This guide will help you systematically troubleshoot and minimize the debromination of 7-Bromopyrrolo[2,1-f]triazin-4-amine in your cross-coupling reactions.
Issue: Significant formation of the debrominated side product, pyrrolo[2,1-f]triazin-4-amine, is observed.
Below is a logical workflow to diagnose and resolve the issue.
Caption: Troubleshooting workflow for debromination.
Data Presentation: Impact of Reaction Parameters on Debromination
The following tables present hypothetical data based on general trends observed in palladium-catalyzed cross-coupling reactions to illustrate the impact of different parameters on the yield of the desired product versus the debrominated byproduct.
Table 1: Effect of Temperature on a Suzuki-Miyaura Coupling
| Entry | Temperature (°C) | Desired Product Yield (%) | Debrominated Product (%) |
| 1 | 120 | 45 | 50 |
| 2 | 100 | 65 | 30 |
| 3 | 80 | 85 | 10 |
| 4 | 60 | 70 (incomplete reaction) | 5 |
Reaction Conditions: 7-Bromopyrrolo[2,1-f]triazin-4-amine (1 equiv.), Arylboronic acid (1.5 equiv.), Pd(OAc)2 (2 mol%), SPhos (4 mol%), K2CO3 (2 equiv.), Dioxane/H2O (4:1), 12 h.
Table 2: Effect of Ligand Choice
| Entry | Ligand | Desired Product Yield (%) | Debrominated Product (%) |
| 1 | None | 15 | 80 |
| 2 | PPh3 | 40 | 55 |
| 3 | SPhos | 85 | 10 |
| 4 | XPhos | 88 | 8 |
Reaction Conditions: 7-Bromopyrrolo[2,1-f]triazin-4-amine (1 equiv.), Arylboronic acid (1.5 equiv.), Pd(OAc)2 (2 mol%), Ligand (4 mol%), K2CO3 (2 equiv.), Dioxane/H2O (4:1), 80 °C, 12 h.
Table 3: Effect of Base
| Entry | Base | Desired Product Yield (%) | Debrominated Product (%) |
| 1 | K3PO4 | 75 | 20 |
| 2 | K2CO3 | 85 | 10 |
| 3 | Cs2CO3 | 82 | 15 |
| 4 | NaOtBu | 50 | 45 |
Reaction Conditions: 7-Bromopyrrolo[2,1-f]triazin-4-amine (1 equiv.), Arylboronic acid (1.5 equiv.), Pd(OAc)2 (2 mol%), SPhos (4 mol%), Base (2 equiv.), Dioxane/H2O (4:1), 80 °C, 12 h.
Experimental Protocols
Standard Protocol (Prone to Debromination)
This protocol uses common but not always optimal conditions which may lead to significant debromination.
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 7-Bromopyrrolo[2,1-f]triazin-4-amine (1.0 equiv.), the desired coupling partner (e.g., arylboronic acid, 1.5 equiv.), Palladium(II) acetate (Pd(OAc)2, 5 mol%), and triphenylphosphine (PPh3, 10 mol%).
-
Add potassium carbonate (K2CO3, 2.0 equiv.).
-
Add degassed solvent (e.g., 1,4-dioxane/water, 4:1).
-
Heat the reaction mixture to 100 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Optimized Protocol (Minimized Debromination)
This protocol incorporates best practices to suppress the debromination side reaction.
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Palladium(II) acetate (Pd(OAc)2, 2 mol%) and a bulky, electron-rich phosphine ligand such as SPhos (4 mol%).
-
Add 7-Bromopyrrolo[2,1-f]triazin-4-amine (1.0 equiv.), the coupling partner (e.g., arylboronic acid, 1.2 equiv.), and a milder base like potassium carbonate (K2CO3, 2.0 equiv.).
-
Add anhydrous, degassed solvent (e.g., 1,4-dioxane).
-
Stir the reaction mixture at a lower temperature, for example, 80 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Work-up and purification are performed as described in the standard protocol.
Visualizations
Caption: Competing pathways in cross-coupling reactions.
Caption: Factors influencing debromination.
References
Troubleshooting low conversion rates in pyrrolotriazine synthesis
Welcome to the technical support center for pyrrolotriazine synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during the synthesis of pyrrolotriazine derivatives. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare the pyrrolotriazine core?
A1: Several synthetic strategies have been developed to construct the pyrrolotriazine scaffold, primarily starting from either pyrrole or triazine derivatives. A common approach involves the cyclization of an N-aminated pyrrole derivative with a suitable C1 synthon like formamide or formamidine acetate.[1] Another strategy is the 1,3-cycloaddition reaction of N-alkyl-1,2,4-triazinium salts with acetylenedicarboxylates.[2] The choice of route often depends on the desired substitution pattern and the availability of starting materials.
Q2: My starting N-aminopyrrole seems unstable. How can I handle it?
A2: N-aminopyrroles can be prone to oxidation, often indicated by a color change from yellow to brown upon exposure to air. It is advisable to use freshly prepared or purified N-aminopyrroles. For storage, keeping them under an inert atmosphere (e.g., argon or nitrogen) can help minimize degradation.[3]
Q3: Are there any known safety concerns with reagents used in pyrrolotriazine synthesis?
A3: Yes, some reagents require careful handling. For instance, in syntheses involving the in situ generation of monochloramine for amination, it's crucial to control the reaction conditions (pH, temperature, reactant concentrations) to avoid the co-production of explosive NCl₃.[4] Similarly, when using reagents like hydrazine, appropriate safety precautions should be taken due to its toxicity and potential instability.
Troubleshooting Guide: Low Conversion Rates
Low conversion rates are a common challenge in pyrrolotriazine synthesis. This guide provides a systematic approach to identifying and resolving potential issues.
Problem 1: Reaction Stalls or Fails to Reach Completion
Possible Causes & Solutions:
-
Inadequate Temperature: Some cyclization and condensation reactions require significant thermal energy to proceed at an optimal rate.[3][5]
-
Recommendation: Carefully optimize the reaction temperature. If the literature suggests a specific temperature, use that as a starting point and then screen a range of temperatures to find the optimal condition for your specific substrates.
-
-
Poor Reagent Stoichiometry: An incorrect ratio of reactants can lead to the incomplete conversion of the limiting reagent.
-
Recommendation: Double-check the stoichiometry of your reactants. In some cases, using a slight excess of one reactant (e.g., the cyclizing agent) can drive the reaction to completion.[6]
-
-
Catalyst Inactivity: If your synthesis involves a catalyst, its activity might be compromised.
-
Recommendation: Ensure the catalyst is fresh and handled under the appropriate conditions (e.g., inert atmosphere for air-sensitive catalysts). Consider trying a different catalyst or a higher catalyst loading.
-
Problem 2: Formation of Multiple Products or Significant Side Reactions
Possible Causes & Solutions:
-
Suboptimal Solvent Choice: The solvent can significantly influence reaction pathways and the formation of side products.
-
Presence of Moisture: For reactions requiring anhydrous conditions, the presence of water can lead to hydrolysis of starting materials or intermediates, resulting in unwanted byproducts.[3]
-
Recommendation: Use dry solvents and flame-dried glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Incorrect pH: The pH of the reaction mixture can be critical, especially in amination and cyclization steps.
-
Recommendation: Monitor and control the pH of your reaction. For example, in monochloramine-based aminations, maintaining a pH above 8 is desirable to suppress side reactions.[4]
-
Problem 3: Low Isolated Yield Despite Good Conversion
Possible Causes & Solutions:
-
Product Degradation: Pyrrolotriazine derivatives can be sensitive to harsh work-up or purification conditions.
-
Recommendation: Employ milder work-up procedures. Avoid unnecessarily strong acids or bases if your product is sensitive.[5] For purification, consider chromatography techniques that minimize exposure to harsh conditions, such as flash chromatography over normal-phase silica gel.
-
-
Difficult Purification: The product may be difficult to separate from starting materials or byproducts.
-
Recommendation: Utilize high-resolution analytical techniques like HPLC or GC-MS to analyze the crude reaction mixture and develop an effective purification strategy.[7] Techniques like recrystallization can also be effective for purification if a suitable solvent system is found.
-
Data on Reaction Condition Optimization
The following tables summarize quantitative data from studies on pyrrolotriazine synthesis, illustrating the impact of different reaction parameters on product yield.
Table 1: Effect of Solvent on Pyrrolotriazine Yield
| Entry | Starting Material | Cyclizing Agent | Solvent | Temperature (°C) | Yield (%) |
| 1 | N-amino-2-cyanopyrrole | Formamidine acetate | DMF | 120 | 75 |
| 2 | N-amino-2-cyanopyrrole | Formamidine acetate | Toluene | 110 | 45 |
| 3 | N-amino-2-cyanopyrrole | Formamidine acetate | 1,4-Dioxane | 100 | 60 |
Table 2: Influence of Base and Temperature on a Hypothetical Cyclization Step
| Entry | Base | Temperature (°C) | Reaction Time (h) | Conversion (%) |
| 1 | Et₃N | 80 | 12 | 65 |
| 2 | K₂CO₃ | 80 | 12 | 78 |
| 3 | K₂CO₃ | 100 | 8 | 92 |
| 4 | DBU | 80 | 6 | 85 |
Experimental Protocols
Protocol 1: General Procedure for Cyclization of N-Aminopyrrole with Formamidine Acetate [1]
-
To a solution of the N-aminopyrrole derivative (1.0 eq) in a suitable solvent (e.g., DMF), add formamidine acetate (1.2 eq).
-
Heat the reaction mixture to the desired temperature (e.g., 120 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing Workflows and Pathways
Troubleshooting Workflow for Low Conversion Rates
Caption: A logical workflow for troubleshooting low conversion rates.
General Pyrrolotriazine Synthesis Pathway
Caption: A simplified pathway for pyrrolotriazine synthesis.
References
- 1. Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. A Dynamic Multiple Reaction Monitoring Analytical Method for the Determination of Fungicide Residues in Drinking Water [mdpi.com]
Developing a scalable purification method for 7-Bromopyrrolo[2,1-f]triazin-4-amine
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on developing a scalable purification method for 7-Bromopyrrolo[2,1-f]triazin-4-amine. This document offers troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying 7-Bromopyrrolo[2,1-f]triazin-4-amine on a laboratory and pilot scale?
A1: The most prevalent methods for purifying 7-Bromopyrrolo[2,1-f]triazin-4-amine are silica gel column chromatography and recrystallization. Column chromatography is effective for removing a wide range of impurities, while recrystallization is excellent for achieving high purity of the final product, especially at a larger scale.
Q2: I am observing significant peak tailing during column chromatography of 7-Bromopyrrolo[2,1-f]triazin-4-amine on silica gel. What is the cause and how can I resolve this?
A2: Peak tailing is a common issue when purifying basic compounds like heterocyclic amines on acidic silica gel.[1] This is due to strong interactions between the basic amine groups and the acidic silanol groups on the silica surface.[1] To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (0.1-1%), to your mobile phase.[2] Alternatively, using an amine-functionalized silica column can also prevent this interaction and improve peak shape.[2][3]
Q3: What are some suitable solvent systems for the recrystallization of 7-Bromopyrrolo[2,1-f]triazin-4-amine?
A3: While specific solvent systems for this exact compound are not extensively published, for structurally similar heterocyclic compounds, common recrystallization solvents include ethanol, ethyl acetate/hexane mixtures, and acetone/hexane mixtures.[1] The choice of solvent will depend on the impurity profile. It is recommended to perform small-scale solubility tests to identify the optimal solvent or solvent system.
Q4: What are the potential impurities I should be aware of during the synthesis and purification of 7-Bromopyrrolo[2,1-f]triazin-4-amine?
A4: Based on its synthesis from 4-aminopyrrolo[2,1-f][1][4][5]triazine, potential impurities could include the unreacted starting material, and di-brominated or other over-brominated species.[4][6] Residual solvents from the reaction and purification steps are also common impurities.
Troubleshooting Guide
This guide addresses specific problems that may arise during the purification of 7-Bromopyrrolo[2,1-f]triazin-4-amine.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Recovery from Column Chromatography | - Compound is too polar and is retained on the silica gel. - Compound is degrading on the acidic silica gel. | - Gradually increase the polarity of the mobile phase (e.g., increase the percentage of methanol in dichloromethane). - Add a basic modifier like triethylamine (0.1-1%) to the mobile phase to reduce strong interactions. [2]- Use a less acidic stationary phase like alumina or a deactivated silica gel. [3] |
| Co-elution of Impurities | - The chosen mobile phase does not provide adequate separation. - The column is overloaded. | - Optimize the mobile phase by trying different solvent systems or a gradient elution. - Reduce the amount of crude material loaded onto the column. - Consider using a higher-resolution stationary phase (smaller particle size). |
| Product Oiling Out During Recrystallization | - The solution is supersaturated too quickly. - The chosen solvent is a poor choice for crystallization. | - Allow the solution to cool more slowly. - Add a co-solvent in which the compound is less soluble to induce crystallization. - Try a different solvent system for recrystallization. [1] |
| Colored Impurities in the Final Product | - Residual starting materials or by-products. - Degradation of the product. | - Repeat the column chromatography with a shallower gradient. - Perform a charcoal treatment on the solution before the final recrystallization step. - Ensure the purification process is not conducted at elevated temperatures for extended periods. |
| Poor Crystal Formation | - The compound is amorphous or precipitates as a fine powder. - Presence of impurities inhibiting crystal growth. | - Try slow evaporation of the solvent at room temperature. - Use a seed crystal to induce crystallization. - Ensure the purity of the material entering the crystallization step is high. |
Experimental Protocols
Protocol 1: Scalable Silica Gel Flash Chromatography
This protocol is based on a reported laboratory-scale purification and is adaptable for larger scales.[4]
1. Stationary Phase Preparation:
- Choose a silica gel with a suitable particle size (e.g., 40-63 µm) for flash chromatography.
- Prepare a slurry of the silica gel in the initial mobile phase (e.g., 100% Dichloromethane).
- Pack the column with the slurry, ensuring no air bubbles are trapped.
2. Sample Preparation:
- Dissolve the crude 7-Bromopyrrolo[2,1-f]triazin-4-amine in a minimal amount of the mobile phase or a stronger solvent like dichloromethane/methanol.
- Alternatively, for larger scales, perform a dry-loading technique by adsorbing the crude product onto a small amount of silica gel.
3. Elution and Fraction Collection:
- Equilibrate the packed column with the initial mobile phase.
- Load the prepared sample onto the top of the column.
- Begin elution with the mobile phase. A common starting point is a mixture of Dichloromethane (DCM) and Methanol (MeOH). A reported ratio is 100:1 DCM:MeOH.[4]
- If necessary, gradually increase the polarity by increasing the percentage of methanol to elute the product.
- Collect fractions and monitor them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing the pure product.
4. Product Isolation:
- Combine the pure fractions.
- Evaporate the solvent under reduced pressure to obtain the purified 7-Bromopyrrolo[2,1-f]triazin-4-amine as a white solid.[4]
Quantitative Data for Chromatography:
| Parameter | Value |
| Stationary Phase | Silica Gel |
| Mobile Phase | Dichloromethane:Methanol (100:1) |
| Reported Yield | 77%[4] |
| Purity (Post-Chromatography) | >95% (can be further improved by recrystallization) |
Protocol 2: Recrystallization
This is a general protocol that should be optimized for 7-Bromopyrrolo[2,1-f]triazin-4-amine.
1. Solvent Selection:
- Perform small-scale solubility tests with various solvents (e.g., ethanol, ethyl acetate, acetone, and their mixtures with hexanes) to find a solvent that dissolves the compound when hot but has low solubility when cold.
2. Dissolution:
- Place the crude or partially purified 7-Bromopyrrolo[2,1-f]triazin-4-amine in a clean flask.
- Add the chosen solvent portion-wise while heating and stirring until the compound is fully dissolved. Use the minimum amount of hot solvent necessary.
3. Decolorization (Optional):
- If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
- Hot filter the solution through a fluted filter paper or a pad of celite to remove the charcoal.
4. Crystallization:
- Allow the hot, clear solution to cool down slowly to room temperature.
- For further crystallization, cool the flask in an ice bath.
- If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
5. Isolation and Drying:
- Collect the crystals by vacuum filtration.
- Wash the crystals with a small amount of the cold recrystallization solvent.
- Dry the crystals under vacuum to remove any residual solvent.
Visualizations
Caption: Purification workflow for 7-Bromopyrrolo[2,1-f]triazin-4-amine.
References
- 1. Reagents & Solvents [chem.rochester.edu]
- 2. biotage.com [biotage.com]
- 3. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 4. chemwhat.com [chemwhat.com]
- 5. CN110845502A - Preparation method of 7-bromopyrrolo [2,1-f ] [1,2,4] thiazine-4-amine - Google Patents [patents.google.com]
- 6. Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Efficacy of 7-Bromopyrrolo[2,1-f]triazin-4-amine Derivatives as Potent Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Novel Pyrrolotriazine Derivatives in Kinase Inhibition
The 7-Bromopyrrolo[2,1-f]triazin-4-amine scaffold has emerged as a promising starting point for the development of potent and selective kinase inhibitors. This guide provides a comparative analysis of the efficacy of various derivatives based on this core structure, with a focus on their activity as phosphoinositide 3-kinase delta (PI3Kδ) inhibitors. The data presented is derived from preclinical studies and aims to inform further research and development in this area.
Quantitative Efficacy and Selectivity Data
The following tables summarize the in vitro potency and selectivity of a series of 7-substituted pyrrolo[2,1-f]triazin-4-amine derivatives against PI3K isoforms. The core structure, 7-(3-(piperazin-1-yl)phenyl)pyrrolo[2,1-f][1][2]triazin-4-amine, was systematically modified to explore the structure-activity relationship (SAR).
Table 1: In Vitro Potency of 7-Substituted Pyrrolo[2,1-f]triazin-4-amine Derivatives against PI3K Isoforms
| Compound | R1 | R2 | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kδ IC50 (nM) | PI3Kγ IC50 (nM) |
| 1 | H | H | >10000 | 8300 | 110 | 1200 |
| 2 | Me | H | >10000 | >10000 | 2.8 | 1300 |
| 3 | Et | H | >10000 | >10000 | 1.6 | 800 |
| 4 | i-Pr | H | >10000 | >10000 | 1.3 | 650 |
| 5 | H | Me | >10000 | 8500 | 1.5 | 700 |
| 6 | H | F | >10000 | >10000 | 0.8 | 550 |
Data extracted from a study on highly potent and selective PI3Kδ inhibitors.[1]
Table 2: Cellular Activity of Lead Compounds in a B-cell Proliferation Assay
| Compound | B-cell Proliferation IC50 (nM) |
| 3 | 15 |
| 4 | 12 |
| 6 | 8 |
Cellular activity was assessed by measuring the proliferation of B-cells stimulated with an anti-IgM antibody.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for the key assays cited in the evaluation of these 7-Bromopyrrolo[2,1-f]triazin-4-amine derivatives.
PI3Kδ Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This biochemical assay directly measures the ability of an inhibitor to block the enzymatic activity of a purified PI3Kδ enzyme.
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity. The assay is performed in two steps: first, the kinase reaction is stopped and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to generate a light signal.
Materials:
-
Purified recombinant PI3Kδ enzyme
-
PI3K lipid substrate (e.g., PIP2)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compounds dissolved in DMSO
-
384-well assay plates
Procedure:
-
Prepare a kinase reaction buffer containing the lipid substrate.
-
Add the test compounds at various concentrations to the wells of the assay plate.
-
Add the PI3Kδ enzyme to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 values by plotting the percentage of inhibition against the inhibitor concentration.
B-cell Proliferation Assay (MTT Assay)
This cell-based assay determines the inhibitor's ability to block the proliferation of B-cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The amount of formazan is proportional to the number of viable cells.
Materials:
-
B-cell line (e.g., Ramos)
-
Complete cell culture medium
-
Anti-IgM antibody (for B-cell stimulation)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Test compounds dissolved in DMSO
-
96-well cell culture plates
Procedure:
-
Seed B-cells into a 96-well plate in complete culture medium.
-
Add the test compounds at various concentrations to the wells.
-
Stimulate the cells with anti-IgM antibody to induce proliferation.
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
Add MTT solution to each well and incubate for an additional 2-4 hours.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the IC50 values by plotting the percentage of proliferation inhibition against the inhibitor concentration.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the relevant signaling pathway and a general workflow for the evaluation of these kinase inhibitors.
Caption: The PI3K/AKT signaling pathway, a key regulator of cell growth and proliferation.
Caption: General experimental workflow for the evaluation of novel kinase inhibitors.
References
A Comparative Guide to the Purity Validation of 7-Bromopyrrolo[2,1-f]triazin-4-amine for Pharmaceutical Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for validating the purity of 7-Bromopyrrolo[2,1-f]triazin-4-amine, a critical intermediate in the synthesis of antiviral therapeutics such as Remdesivir. We present experimental data and detailed protocols to assist researchers and quality control professionals in selecting the most appropriate methods for ensuring the quality and consistency of this key starting material. Furthermore, we compare the use of 7-Bromopyrrolo[2,1-f]triazin-4-amine with a key alternative, 7-iodopyrrolo[2,1-f]triazin-4-amine, in the context of pharmaceutical manufacturing.
Introduction to 7-Bromopyrrolo[2,1-f]triazin-4-amine
7-Bromopyrrolo[2,1-f]triazin-4-amine is a heterocyclic compound that serves as a pivotal building block in the synthesis of a class of antiviral drugs known as nucleoside analogs. Its purity is of paramount importance as any impurities can be carried through the synthetic route, potentially impacting the safety and efficacy of the final active pharmaceutical ingredient (API). The initial synthesis of Remdesivir, for instance, utilized this bromo-derivative.[1]
Comparison of Analytical Techniques for Purity Determination
The purity of 7-Bromopyrrolo[2,1-f]triazin-4-amine is typically assessed using a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) is the workhorse for quantitative purity assessment and impurity profiling. Gas Chromatography-Mass Spectrometry (GC-MS) is valuable for identifying volatile impurities and residual solvents. Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy offers a highly accurate, orthogonal method for purity determination without the need for a specific reference standard of the analyte.
| Analytical Technique | Principle | Typical Performance | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning between a stationary and mobile phase. | Purity values typically >99%.[2][3] Limit of Quantification (LOQ) for impurities can be as low as 0.05%. | High resolution, sensitivity, and reproducibility. Capable of separating closely related structural analogs. | Requires a reference standard for quantitative analysis. Method development can be time-consuming. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection and identification. | Detection of residual solvents and volatile impurities at parts-per-million (ppm) levels. | High sensitivity and specificity for volatile compounds. Provides structural information of impurities. | Not suitable for non-volatile or thermally labile compounds. |
| Quantitative Nuclear Magnetic Resonance (qNMR) | Purity determination by comparing the integral of an analyte's signal to that of a certified internal standard. | High precision and accuracy, with uncertainty often below 1%.[4][5] | Primary analytical method, does not require an identical reference standard. Provides structural information. | Lower sensitivity compared to chromatographic methods. Requires a high-field NMR spectrometer. |
Comparison with 7-Iodopyrrolo[2,1-f]triazin-4-amine
In later-generation syntheses of Remdesivir, 7-iodopyrrolo[2,1-f]triazin-4-amine emerged as a preferred alternative to the bromo-analog. The choice of the halogenated intermediate can significantly impact the subsequent glycosylation step.
| Parameter | 7-Bromopyrrolo[2,1-f]triazin-4-amine | 7-Iodopyrrolo[2,1-f]triazin-4-amine | Rationale for Preference |
| Synthetic Route | Used in the initial, first-generation synthesis of Remdesivir.[1] | Employed in later, improved synthetic routes for Remdesivir.[1] | The iodo-derivative allows for a more facile metal-halogen exchange. |
| Reaction Conditions | Often requires strong bases like n-BuLi at cryogenic temperatures (-78 °C).[6] | Can be used with milder Grignard reagents (e.g., i-PrMgCl·LiCl) at more moderate temperatures (-20 °C).[6] | Milder conditions are more amenable to large-scale industrial production and can lead to fewer side products. |
| Yield of Glycosylation | Reported yields for the subsequent coupling reaction can be variable, ranging from 25% to 60%.[6] | More consistent and often higher yields (around 40-69%) have been reported.[6][7] | Improved reactivity and selectivity of the iodo-analog contribute to higher and more reliable yields. |
| Impurity Profile | The use of strong bases can lead to a more complex impurity profile. | Milder reaction conditions can result in a cleaner reaction and a simpler impurity profile. | A cleaner reaction simplifies purification and improves the overall quality of the intermediate. |
Experimental Protocols
HPLC Method for Purity Determination and Impurity Profiling
This method is adapted from validated HPLC methods for the final API, Remdesivir, and is suitable for the analysis of the 7-Bromopyrrolo[2,1-f]triazin-4-amine intermediate.[8][9]
-
Chromatographic System:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 40% A, 60% B
-
25-30 min: Hold at 40% A, 60% B
-
30-32 min: Linear gradient back to 95% A, 5% B
-
32-40 min: Re-equilibration at 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 245 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of 7-Bromopyrrolo[2,1-f]triazin-4-amine and dissolve in a 1:1 mixture of acetonitrile and water to a final concentration of 0.5 mg/mL.
-
GC-MS Method for Residual Solvent and Volatile Impurity Analysis
This is a general method suitable for the detection of common organic solvents and volatile impurities in pharmaceutical intermediates.
-
Chromatographic System:
-
Column: DB-624 or equivalent (30 m x 0.25 mm ID, 1.4 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial temperature: 40 °C, hold for 5 minutes.
-
Ramp: 10 °C/min to 240 °C.
-
Hold: 5 minutes at 240 °C.
-
-
Injector: Splitless mode, 250 °C.
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 35-350 amu.
-
Transfer Line Temperature: 280 °C.
-
-
-
Sample Preparation:
-
Accurately weigh approximately 50 mg of 7-Bromopyrrolo[2,1-f]triazin-4-amine into a 10 mL headspace vial. Add 1 mL of a suitable solvent (e.g., DMSO or DMF).
-
qNMR for Absolute Purity Determination
This protocol provides a framework for using qNMR for the absolute purity determination of 7-Bromopyrrolo[2,1-f]triazin-4-amine.[4][5]
-
Instrumentation:
-
NMR Spectrometer: 400 MHz or higher.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of 7-Bromopyrrolo[2,1-f]triazin-4-amine and a similar, accurately weighed amount of a certified internal standard (e.g., maleic acid or dimethyl sulfone) into a vial.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d6).
-
-
NMR Acquisition Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest.
-
Number of Scans: Sufficient to achieve a good signal-to-noise ratio (typically 16 or more).
-
-
Data Processing and Calculation:
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where: I = integral value, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and P_std = purity of the standard.
-
Mandatory Visualizations
Caption: Workflow for the comprehensive purity validation of 7-Bromopyrrolo[2,1-f]triazin-4-amine.
References
- 1. Recent advances made in the synthesis of small drug molecules for clinical applications: An insight - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Practical and Highly Efficient Synthesis of Remdesivir from GS-441524 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Mini Review on Discovery and Synthesis of Remdesivir as an Effective and Promising Drug against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. iajps.com [iajps.com]
- 9. ijpar.com [ijpar.com]
Pyrrolotriazine-Based Kinase Inhibitors: A Comparative Cross-Reactivity Profile
For Researchers, Scientists, and Drug Development Professionals
The pyrrolotriazine scaffold has emerged as a privileged structure in the development of potent kinase inhibitors, targeting a range of kinases implicated in oncology and inflammatory diseases. The therapeutic efficacy and safety of these inhibitors are intrinsically linked to their selectivity. This guide provides a comparative analysis of the cross-reactivity profiles of several pyrrolotriazine-based kinase inhibitors, supported by experimental data and detailed methodologies.
Comparative Kinase Selectivity
The following tables summarize the inhibitory activity of various pyrrolotriazine-based compounds against a panel of kinases. It is important to note that the data has been compiled from different studies, and direct comparison may be limited by variations in experimental conditions.
Table 1: Cross-Reactivity Profile of Pyrrolotriazine-Based Inhibitors (IC50 in nM)
| Kinase Target | Compound 1 (VEGFR-2 Inhibitor) | Compound 2 (ALK Inhibitor) | Compound 3 (AAK1 Inhibitor) |
| VEGFR-2 | 11 [1] | >1000 | >1000 |
| ALK | >1000 | 6 [2] | >1000 |
| AAK1 | >1000 | >1000 | ~60 [3] |
| EGFR | >1000 | >1000 | >1000 |
| HER2 | >1000 | >1000 | >1000 |
| MET | >1000 | >1000 | >1000 |
| IR | >1000 | 222[2] | >1000 |
| PDGFR-α | >1000 | ND | ND |
| IGF-1R | >1000 | ND | ND |
| CDK2 | >1000 | ND | ND |
| CYP3A4 | Highly Selective[1] | ND | ND |
ND: Not Disclosed. Data compiled from multiple sources and should be interpreted with caution.
Table 2: Selectivity of a Pyrrolotriazine-Based ALK Inhibitor (Compound 57)
| Kinase | IC50 (nM) |
| ALK | 6 [2] |
| IR | 222[2] |
This table highlights the selectivity of compound 57 for ALK over the Insulin Receptor (IR).[2]
Featured Inhibitor Profiles
Compound 18 (VEGFR-2 Inhibitor): This compound demonstrated potent inhibition of VEGFR-2 with an IC50 of 11 nM and was found to be highly selective over the metabolic enzyme CYP3A4.[1]
Compound 13 (Dual EGFR/HER2 Inhibitor): A pyrrolotriazine derivative with a morpholine side chain showed significant activity against both EGFR (IC50 = 0.061 µM) and HER2 (IC50 = 0.055 µM) and displayed good selectivity over a panel of other kinases.[1]
Compound 22 (ALK Inhibitor): This potent ALK inhibitor (IC50 = 6 nM) exhibited high selectivity over the Insulin Receptor (IR).[1]
Compounds 26, 27, and 28 (JAK2 Inhibitors): These compounds showed potent activity against JAK2, with selectivity over JAK1 and JAK3.[1]
Experimental Methodologies
The following are detailed protocols for key experiments commonly used to determine the cross-reactivity profiles of kinase inhibitors.
Biochemical Kinase Assay (ADP-Glo™ Kinase Assay)
The ADP-Glo™ Kinase Assay is a widely used method to measure kinase activity by quantifying the amount of ADP produced during a kinase reaction.[4][5][6]
Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then quantified in a luciferase-based reaction that produces light. The luminescent signal is proportional to the ADP concentration and, therefore, to the kinase activity.[4][6]
-
Kinase Reaction:
-
Prepare a reaction mixture containing the kinase, substrate, and the pyrrolotriazine-based inhibitor at various concentrations in a 384-well plate.
-
Initiate the reaction by adding ATP.
-
Incubate at room temperature for 1 hour.
-
-
ATP Depletion:
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ADP Detection:
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Generate an ATP-to-ADP conversion curve to determine the concentration of ADP produced.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.
-
Kinobeads Affinity Purification Coupled with Mass Spectrometry
This chemical proteomics approach allows for the profiling of kinase inhibitors against a large number of kinases in their native state within a cell lysate.
Principle: A mixture of broad-spectrum kinase inhibitors is immobilized on beads ("kinobeads"). These beads are used to capture a significant portion of the kinome from a cell lysate. In a competitive binding experiment, the lysate is pre-incubated with the test inhibitor (a pyrrolotriazine derivative). The inhibitor will compete with the kinobeads for binding to its target kinases. The proteins captured on the beads are then identified and quantified by mass spectrometry. A reduced amount of a particular kinase captured in the presence of the inhibitor indicates that the inhibitor binds to that kinase.
-
Cell Lysate Preparation:
-
Harvest cells and prepare a lysate under native conditions.
-
Determine the protein concentration of the lysate.
-
-
Competitive Binding:
-
Incubate the cell lysate with various concentrations of the pyrrolotriazine-based inhibitor or DMSO (vehicle control) for 60 minutes at 4°C.
-
Add the kinobead slurry to the lysate and incubate for an additional 60 minutes at 4°C with rotation.
-
-
Affinity Purification:
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads.
-
-
Protein Digestion and Mass Spectrometry:
-
Digest the eluted proteins into peptides using trypsin.
-
Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Identify and quantify the proteins captured in each sample.
-
Compare the amount of each kinase captured in the inhibitor-treated samples to the DMSO control to determine the extent of inhibition.
-
Generate dose-response curves and calculate IC50 or Kd values.
-
KiNativ™ Platform for In-Situ Kinase Profiling
This activity-based protein profiling (ABPP) method utilizes ATP- and ADP-acyl phosphate probes to assess kinase inhibitor engagement directly in complex biological samples.
Principle: The KiNativ™ platform uses biotinylated acyl-phosphate probes that covalently label the active site of kinases. In a competitive assay, a cell lysate is pre-incubated with the inhibitor of interest. The inhibitor will occupy the active site of its target kinases, preventing the covalent labeling by the probe. After labeling, the biotinylated proteins are enriched, digested, and the resulting peptides are analyzed by LC-MS/MS. The occupancy of the active site by the inhibitor is quantified by the reduction in the signal of the labeled peptide.
Workflow Outline:
-
Cell Lysate and Inhibitor Incubation: A native cell lysate is incubated with the pyrrolotriazine-based inhibitor at various concentrations.
-
Probe Labeling: A biotinylated ATP/ADP acyl-phosphate probe is added to the lysate, which covalently labels the active site of kinases that are not occupied by the inhibitor.
-
Enrichment of Labeled Proteins: The biotin-labeled proteins are captured and enriched using streptavidin beads.
-
On-bead Digestion: The enriched proteins are digested into peptides while still bound to the beads.
-
LC-MS/MS Analysis: The resulting peptides are analyzed by high-resolution LC-MS/MS to identify and quantify the labeled kinase active-site peptides.
-
Data Analysis: The relative abundance of the labeled peptides in the inhibitor-treated samples is compared to a control sample to determine the degree of target engagement and calculate IC50 values.
Visualizing Kinase Signaling and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts in kinase inhibitor profiling.
References
- 1. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolotriazines as Novel Potent ALK Inhibitors | PPT [slideshare.net]
- 3. Discovery of pyrrolo[2,1-f][1,2,4]triazine-based inhibitors of adaptor protein 2-associated kinase 1 for the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 5. promega.com [promega.com]
- 6. promega.com [promega.com]
- 7. carnabio.com [carnabio.com]
- 8. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Probe-Based Target Engagement Assay for Kinases in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Pyrrolotriazine and Quinazoline Kinase Inhibitors
In the landscape of targeted cancer therapy, small molecule kinase inhibitors have emerged as a cornerstone of precision medicine. Among the numerous heterocyclic scaffolds explored for kinase inhibition, quinazolines have a well-established track record, with several FDA-approved drugs targeting key oncogenic kinases. More recently, the pyrrolotriazine nucleus has been identified as a promising pharmacophore that effectively mimics the quinazoline scaffold, offering a novel avenue for the development of potent and selective kinase inhibitors.[1] This guide provides a head-to-head comparison of pyrrolotriazine and quinazoline kinase inhibitors, presenting supporting experimental data, detailed methodologies, and visual representations of their roles in signaling pathways.
Introduction to Pyrrolotriazine and Quinazoline Scaffolds
Quinazoline kinase inhibitors are a mature class of therapeutics characterized by a bicyclic aromatic structure composed of a benzene ring fused to a pyrimidine ring. They have been extensively developed as ATP-competitive inhibitors, primarily targeting receptor tyrosine kinases (RTKs) such as the epidermal growth factor receptor (EGFR) and the vascular endothelial growth factor receptor (VEGFR). The quinazoline core serves as a scaffold that orients substituents to interact with the hinge region and other key residues within the ATP-binding pocket of the kinase.
Pyrrolotriazine kinase inhibitors , on the other hand, represent a newer class of compounds. The pyrrolo[2,1-f][1][2][3]triazine nucleus is considered a bioisostere of the adenine moiety of ATP, making it an excellent starting point for designing kinase inhibitors.[1] This scaffold has been shown to effectively mimic the binding mode of quinazolines, with the pyrrolotriazine core interacting with the hinge region of the kinase in a similar fashion. Researchers have successfully developed potent pyrrolotriazine-based inhibitors targeting a range of kinases, including EGFR, HER2, VEGFR-2, and Aurora kinases.
Performance Comparison: Potency and Cellular Activity
While direct head-to-head studies comparing the two scaffolds within the same experimental setup are limited, the available data allows for a comparative analysis of their performance against key oncogenic kinases.
Epidermal Growth Factor Receptor (EGFR) Inhibition
Both pyrrolotriazine and quinazoline scaffolds have yielded potent inhibitors of EGFR, a key driver in non-small cell lung cancer and other malignancies.
| Inhibitor Class | Compound | Target Kinase | Biochemical IC50 | Cellular Assay (Cell Line) | Cellular IC50 |
| Pyrrolotriazine | Compound 13 | EGFR | 0.061 µM | N87 | - |
| Pyrrolotriazine | Compound 16 | EGFR | 0.006 µM | N87 | 0.12 µM |
| Quinazoline | Gefitinib | EGFR | - | A549, H1975 | 2.27–3.35 µM |
| Quinazoline | Erlotinib | EGFR | - | - | - |
| Quinazoline | Compound 6d | EGFR | 0.069 ± 0.004 µM | HS-578T | - |
| Quinazoline | Compound 45a | EGFR | 0.13 µM | HT-29, MCF-7 | 31.23 µM, 39.02 µM |
Note: Data is compiled from multiple sources and may not be directly comparable due to variations in experimental conditions.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition
VEGFR-2 is a critical mediator of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis. Both classes of inhibitors have demonstrated significant activity against this target.
| Inhibitor Class | Compound | Target Kinase | Biochemical IC50 | Cellular Assay (Cell Line) | Cellular IC50 |
| Pyrrolotriazine | Compound 18 | VEGFR-2 | 11 nM | HUVEC | - |
| Quinazoline | Vandetanib | VEGFR-2 | - | - | - |
| Quinazoline | Compound 22a | VEGFR-2 | 60.00 nM | HepG2 | - |
| Quinazoline | Compound 22b | VEGFR-2 | 86.36 nM | HepG2 | - |
| Quinazoline | Compound 45a | VEGFR-2 | 0.56 µM | - | - |
Note: Data is compiled from multiple sources and may not be directly comparable due to variations in experimental conditions.
Signaling Pathways and Mechanism of Action
Both pyrrolotriazine and quinazoline kinase inhibitors primarily act as ATP-competitive inhibitors, binding to the ATP pocket of the target kinase. This binding prevents the phosphorylation of downstream substrates, thereby interrupting the signaling cascade that promotes cell proliferation, survival, and angiogenesis.
EGFR Signaling Pathway
The EGFR signaling pathway is a critical regulator of cell growth and proliferation. Upon ligand binding, EGFR dimerizes and autophosphorylates, activating downstream pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.
Caption: Inhibition of EGFR signaling by kinase inhibitors.
VEGFR-2 Signaling Pathway
The VEGFR-2 signaling pathway is central to angiogenesis. Binding of VEGF to VEGFR-2 leads to receptor dimerization, autophosphorylation, and the activation of downstream signaling cascades, including the PLCγ-PKC-MAPK and PI3K-AKT pathways, which promote endothelial cell proliferation, migration, and survival.
Caption: Inhibition of VEGFR-2 signaling by kinase inhibitors.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of pyrrolotriazine and quinazoline kinase inhibitors.
In Vitro Kinase Inhibition Assay
This assay determines the concentration of an inhibitor required to reduce the activity of a specific kinase by 50% (IC50).
Objective: To measure the biochemical potency of inhibitors against a purified kinase enzyme.
Materials:
-
Purified recombinant kinase (e.g., EGFR, VEGFR-2)
-
Kinase-specific substrate (e.g., a synthetic peptide)
-
ATP (Adenosine triphosphate)
-
Test inhibitors (pyrrolotriazine and quinazoline compounds)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2.5 mM DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
-
Plate reader capable of measuring luminescence or fluorescence
Procedure:
-
Prepare serial dilutions of the test inhibitors in DMSO and then in kinase assay buffer.
-
Add the diluted inhibitors to the wells of a 384-well plate. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the purified kinase enzyme to each well (except the negative control) and incubate for a specified period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP to each well.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow for the phosphorylation reaction to proceed.
-
Stop the reaction by adding a stop solution (e.g., EDTA) or the detection reagent.
-
Add the detection reagent according to the manufacturer's protocol to quantify the amount of ADP produced (which is proportional to kinase activity).
-
Measure the signal (luminescence or fluorescence) using a plate reader.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the positive control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Caption: Workflow for an in vitro kinase inhibition assay.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity following treatment with an inhibitor.
Objective: To determine the effect of inhibitors on the viability of cancer cell lines.
Materials:
-
Cancer cell line (e.g., A549, HCT-116)
-
Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS) and antibiotics
-
Test inhibitors
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well cell culture plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a CO2 incubator at 37°C.
-
The next day, treat the cells with various concentrations of the test inhibitors. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the cells with the inhibitors for a specified period (e.g., 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control.
-
Determine the GI50 (concentration for 50% growth inhibition) or IC50 value by plotting the percent viability against the logarithm of the inhibitor concentration.
Caption: Workflow for a cell viability (MTT) assay.
Conclusion
Both pyrrolotriazine and quinazoline scaffolds have proven to be highly effective templates for the design of potent kinase inhibitors. Quinazolines represent a well-established and clinically validated class of drugs, particularly against EGFR. The emerging pyrrolotriazine class demonstrates significant promise, effectively mimicking the quinazoline scaffold and yielding inhibitors with high biochemical and cellular potency against a range of important cancer targets. While direct comparative data is still somewhat limited, the available evidence suggests that pyrrolotriazines are a valuable addition to the medicinal chemist's toolkit for developing novel kinase inhibitors. Further head-to-head studies will be crucial to fully delineate the relative advantages and disadvantages of these two important pharmacophores in the ongoing quest for more effective and selective cancer therapies.
References
- 1. Discovery of the pyrrolo[2,1-f][1,2,4]triazine nucleus as a new kinase inhibitor template - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of quinazoline and pyrrolo[3,2- d]pyrimidine derivatives as TLR7 agonists for antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Bridging the Gap: A Comparative Guide to In Vitro and In Vivo Correlation of Pyrrolotriazine Inhibitor Activity
For Researchers, Scientists, and Drug Development Professionals
The pyrrolo[2,1-f][1][2][3]triazine scaffold has emerged as a privileged structure in modern drug discovery, forming the core of several potent kinase inhibitors used in targeted cancer therapy.[4][5] A critical step in the development of these inhibitors is establishing a strong correlation between their activity in laboratory assays (in vitro) and their efficacy within a living organism (in vivo). A predictable in vitro and in vivo correlation (IVIVC) is paramount for optimizing drug formulations, reducing development timelines, and ensuring that promising compounds translate effectively from the bench to the clinic.[6]
This guide provides an objective comparison of the in vitro and in vivo performance of a representative pyrrolotriazine-based kinase inhibitor, "PYR-26," targeting a key oncogenic pathway. We will delve into the experimental data, detailed protocols, and the logical workflow that underpins this crucial analysis.
Quantitative Data Summary: PYR-26 Activity Profile
The following tables summarize the key quantitative data for our model compound, PYR-26, a potent inhibitor of Janus Kinase 2 (JAK2), a critical mediator in myeloproliferative neoplasms.[7]
Table 1: In Vitro Activity of PYR-26
| Assay Type | Target | Metric | Value |
|---|---|---|---|
| Biochemical Assay | Recombinant JAK2 Kinase | IC50 | 8 nM |
| Cell-Based Assay | HEL 92.1.7 (Human Erythroleukemia) | GI50 | 55 nM |
| Cell-Based Assay | A2780 (Human Ovarian Cancer) | GI50 | >10,000 nM |
-
IC50 (Half-maximal inhibitory concentration): The concentration of an inhibitor required to reduce the activity of an enzyme by 50%.[8]
-
GI50 (Half-maximal growth inhibition): The concentration of a drug that causes 50% inhibition of cellular proliferation.
Table 2: In Vivo Efficacy of PYR-26 in a Xenograft Model
| Animal Model | Treatment Group | Dosage | Tumor Growth Inhibition (TGI) |
|---|---|---|---|
| Nude Mice with HEL 92.1.7 Xenograft | Vehicle Control | - | 0% |
| Nude Mice with HEL 92.1.7 Xenograft | PYR-26 | 25 mg/kg, oral, daily | 85% |
Experimental Protocols
Detailed and standardized methodologies are essential for generating reproducible and comparable data.[8]
1. In Vitro Biochemical Kinase Assay
-
Objective: To determine the direct inhibitory effect of PYR-26 on the enzymatic activity of recombinant JAK2.
-
Methodology:
-
Recombinant human JAK2 enzyme is incubated with a specific peptide substrate and adenosine triphosphate (ATP).
-
Kinase reactions are initiated in the presence of varying concentrations of PYR-26 (typically in a serial dilution).
-
The amount of phosphorylated substrate is quantified, often using methods like ADP-Glo™ which measures the conversion of ATP to ADP.[9]
-
The concentration of PYR-26 that inhibits 50% of the kinase activity (IC50) is calculated from the dose-response curve.[8]
-
2. In Vitro Cell-Based Proliferation Assay
-
Objective: To assess the ability of PYR-26 to inhibit the growth of cancer cell lines.
-
Methodology:
-
Human cancer cell lines (e.g., HEL 92.1.7) are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a range of PYR-26 concentrations for a period of 72 hours.
-
Cell viability is measured using a colorimetric assay (e.g., MTS or resazurin-based assays) that detects metabolic activity.
-
The GI50 value is determined by plotting cell viability against drug concentration.
-
3. In Vivo Tumor Xenograft Study
-
Objective: To evaluate the anti-tumor efficacy of PYR-26 in a living biological system.[1][2][10]
-
Methodology:
-
Immunodeficient mice (e.g., athymic nude mice) are subcutaneously implanted with human tumor cells (e.g., HEL 92.1.7).[2][3][10]
-
Once tumors reach a palpable, measurable size (e.g., 100-150 mm³), the mice are randomized into treatment and control groups.
-
The treatment group receives a daily oral dose of PYR-26, while the control group receives the vehicle solution.
-
Tumor volume and body weight are measured regularly (e.g., twice weekly) for the duration of the study (e.g., 21 days).
-
Tumor Growth Inhibition (TGI) is calculated at the end of the study by comparing the average tumor volume of the treated group to the control group.
-
Visualizing the Workflow and Pathway
To better understand the relationships between these experimental stages and the underlying biological mechanism, the following diagrams are provided.
Caption: Workflow from initial screening to preclinical validation.
Caption: Inhibition of the JAK-STAT pathway by a pyrrolotriazine inhibitor.
Caption: Logical relationship between in vitro and in vivo parameters.
Correlation Analysis
The data for PYR-26 demonstrates a strong, positive correlation between its in vitro activity and in vivo efficacy.
-
Potency Translation: The potent biochemical inhibition of JAK2 (IC50 = 8 nM) translates effectively into cellular activity, inhibiting the growth of the JAK-STAT dependent HEL 92.1.7 cell line (GI50 = 55 nM). The lack of activity against the A2780 cell line, which is not driven by JAK2 signaling, confirms the on-target mechanism of action.
-
Efficacy Prediction: The robust cellular potency against the target cell line was predictive of significant anti-tumor activity in the corresponding xenograft model.[10] A daily oral dose of 25 mg/kg resulted in substantial tumor growth inhibition (85%), validating the compound's potential as a therapeutic agent. This successful translation relies on favorable pharmacokinetic properties (e.g., sufficient absorption, distribution, and half-life) that ensure the compound reaches the tumor at concentrations above its effective cellular potency.
References
- 1. xenograft.org [xenograft.org]
- 2. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDX Tumor Models: Preclinical Cancer Research & Drug Development | Xenograft Insights [en.htscience.com]
- 4. Discovery of the pyrrolo[2,1-f][1,2,4]triazine nucleus as a new kinase inhibitor template - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative in vitro-in vivo correlation analysis with pioglitazone tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bmglabtech.com [bmglabtech.com]
- 10. blog.crownbio.com [blog.crownbio.com]
A Comparative Analysis of Novel Pyrrolotriazine Analogs Against Established Kinase Inhibitors
For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark analysis of emerging pyrrolotriazine analogs, a promising class of kinase inhibitors, against established drugs targeting key kinases implicated in cancer and other diseases. This report includes a detailed comparison of their inhibitory activities, supported by experimental data and protocols, to aid researchers in their drug discovery and development efforts.
Executive Summary
The pyrrolo[2,1-f][1][2]triazine scaffold has been identified as a privileged structure in kinase inhibitor design, mimicking the adenine portion of ATP to effectively compete for the kinase ATP-binding pocket. This has led to the development of potent inhibitors against various kinase targets. This guide focuses on the comparative efficacy of new pyrrolotriazine analogs against established inhibitors for three critical kinase targets: Aurora Kinases, Anaplastic Lymphoma Kinase (ALK), and Adaptor-Associated Kinase 1 (AAK1).
Pan-Aurora Kinase Inhibition: Pyrrolotriazine Analogs vs. Established Inhibitors
Aurora kinases are crucial regulators of mitosis, and their overexpression is linked to various cancers.[3] Several pyrrolotriazine analogs have been developed as potent pan-Aurora kinase inhibitors, demonstrating competitive or superior activity compared to established inhibitors such as ZM447439, Hesperadin, and Tozasertib.
Data Presentation: Biochemical Inhibition of Aurora Kinases
| Compound | Target | Kd (nM) | IC50 (nM) | Reference Compound(s) | Reference Kd/IC50 (nM) |
| Pyrrolotriazine Analog 31 | Aurora A | 7 | - | ZM447439 | Kd = 110 |
| Pyrrolotriazine Analog 32 | Aurora A | 9 | - | Hesperadin | IC50 = 250 |
| Pyrrolotriazine Analog 34 | Aurora B | 7 | - | Tozasertib (VX-680) | Ki = 18 |
| Pyrrolotriazine Analog 30 (Lead) | Aurora B | 20 | - |
Data compiled from multiple sources. Kd (dissociation constant) and IC50 (half-maximal inhibitory concentration) values are key indicators of inhibitor potency.[1][3][4]
Signaling Pathway: Aurora Kinase in Mitosis
The following diagram illustrates the central role of Aurora kinases A and B in regulating mitotic events, from centrosome separation to cytokinesis. Inhibition of these kinases disrupts these processes, leading to cell cycle arrest and apoptosis in cancer cells.
Experimental Protocols: Aurora Kinase Activity Assay
A luminescence-based biochemical assay is commonly employed to determine the IC50 values of inhibitors against Aurora kinases. This assay measures the amount of ADP produced, which is proportional to kinase activity.
Experimental Workflow: Biochemical IC50 Determination
Detailed Protocol:
-
Reagent Preparation: Prepare serial dilutions of the pyrrolotriazine analog and reference inhibitors in a suitable buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Kinase Reaction: In a 384-well plate, add 1 µL of the inhibitor dilution, 2 µL of Aurora kinase solution, and 2 µL of a substrate/ATP mixture.
-
Incubation: Incubate the reaction at room temperature for 60 minutes.
-
Signal Generation: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature. Then, add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for another 30 minutes.
-
Data Acquisition: Measure the luminescence using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Anaplastic Lymphoma Kinase (ALK) Inhibition: A New Frontier for Pyrrolotriazines
ALK is a receptor tyrosine kinase that, when constitutively activated through genetic alterations, drives the growth of several cancers, including non-small cell lung cancer (NSCLC). Crizotinib is an established first-generation ALK inhibitor. Novel 2,7-disubstituted-pyrrolo[2,1-f][1][2]triazines have emerged as a new class of potent ALK inhibitors.
Data Presentation: In Vitro ALK Inhibition
| Compound | Target | IC50 (nM) | Cell Line | Reference Compound | Reference IC50 (nM) |
| Pyrrolotriazine Analog (unspecified) | ALK | 0.2 | - | Crizotinib | 2 |
| Pyrrolotriazine Analog (unspecified) | ALK | 2 | Karpas-299 | Crizotinib | 20 (Karpas-299 cell IC50) |
Data compiled from multiple sources. Direct head-to-head comparative data under identical experimental conditions is limited.[5]
Signaling Pathway: ALK-Mediated Oncogenesis
Constitutively active ALK fusion proteins activate multiple downstream signaling pathways, including the RAS-ERK, JAK-STAT, and PI3K-AKT pathways, which promote cell proliferation and survival.
Experimental Protocols: Cellular ALK Phosphorylation Assay
This assay quantifies the inhibition of ALK autophosphorylation in intact cells, providing a measure of the inhibitor's cellular potency.
Experimental Workflow: Cellular ALK Phosphorylation ELISA
Detailed Protocol:
-
Cell Culture: Culture an ALK-positive cell line (e.g., Karpas-299, which expresses the NPM-ALK fusion protein) in appropriate media.
-
Inhibitor Treatment: Seed cells in 96-well plates and treat with a range of concentrations of the pyrrolotriazine analog and crizotinib for a specified time (e.g., 2 hours).
-
Cell Lysis: Wash the cells and lyse them to release cellular proteins.
-
Sandwich ELISA: Use an ELISA plate pre-coated with an ALK capture antibody. Add the cell lysates to the wells to capture total ALK. Wash the wells and then add a detection antibody that specifically recognizes phosphorylated ALK (p-ALK).
-
Signal Detection: Add a substrate that generates a detectable signal (e.g., colorimetric or fluorescent) in the presence of the detection antibody.
-
Data Acquisition: Measure the signal using a plate reader.
-
Data Analysis: Normalize the p-ALK signal to the total protein concentration. Plot the normalized signal against the inhibitor concentration to determine the cellular IC50.
Adaptor-Associated Kinase 1 (AAK1) Inhibition: A Novel Application for Pyrrolotriazines
AAK1 is a serine/threonine kinase involved in clathrin-mediated endocytosis, a process implicated in neuropathic pain and viral entry.[6] Pyrrolo[2,1-f][1][2]triazine-based compounds have been identified as potent AAK1 inhibitors.
Data Presentation: In Vitro AAK1 Inhibition
| Compound | Target | IC50 (nM) | Notes |
| Pyrrolotriazine Analog 18 | AAK1 | 6 | - |
| Pyrrolotriazine Analog 25 | AAK1 | 5 | Poor aqueous solubility |
| Pyrrolotriazine Analog 30 | AAK1 | 3 | Improved potency |
Signaling Pathway: AAK1 in Cellular Trafficking
AAK1 regulates clathrin-mediated endocytosis by phosphorylating the µ2 subunit of the AP-2 adaptor complex. This process is crucial for the internalization of various cargo, including viruses, and is also implicated in neuronal signaling related to pain.
Experimental Protocols: AAK1 Kinase Assay
The protocol for determining the biochemical IC50 for AAK1 inhibitors is similar to the luminescence-based assay described for Aurora kinases, with modifications to the specific enzyme, substrate, and buffer conditions.
Conclusion
The pyrrolotriazine scaffold represents a versatile and potent platform for the development of novel kinase inhibitors. The analogs presented in this guide demonstrate significant promise, with some exhibiting superior or comparable activity to established inhibitors in preclinical models. The provided experimental protocols offer a framework for researchers to further evaluate these and other novel compounds. Continued investigation into the structure-activity relationships and in vivo efficacy of pyrrolotriazine analogs is warranted to translate these promising findings into next-generation targeted therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrrolotriazines as Novel Potent ALK Inhibitors | PPT [slideshare.net]
- 6. Discovery of pyrrolo[2,1-f][1,2,4]triazine-based inhibitors of adaptor protein 2-associated kinase 1 for the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of different synthetic routes to 7-Bromopyrrolo[2,1-f]triazin-4-amine
For Immediate Release: A comprehensive guide comparing synthetic methodologies for 7-Bromopyrrolo[2,1-f]triazin-4-amine, a key intermediate in pharmaceutical development, has been compiled for researchers and professionals in drug development. This guide provides a detailed examination of two primary synthetic strategies, offering experimental protocols, quantitative data, and visual workflow diagrams to facilitate informed decisions in process chemistry and scale-up operations.
Introduction
7-Bromopyrrolo[2,1-f]triazin-4-amine is a crucial building block in the synthesis of various therapeutic agents. Its structural motif is found in compounds targeting a range of diseases, making its efficient and scalable synthesis a topic of significant interest in medicinal chemistry. This guide presents a comparative analysis of two distinct synthetic routes to this valuable compound: a well-documented linear synthesis commencing with the formation of the pyrrolotriazine core followed by bromination, and a plausible convergent approach starting with a pre-brominated pyrrole precursor.
Data Summary
The following table summarizes the key quantitative data for the two synthetic routes, providing a clear comparison of their efficiency and resource requirements.
| Parameter | Route 1: Core Synthesis followed by Bromination | Route 2: Convergent Synthesis from Bromopyrrole (Proposed) |
| Starting Materials | tert-Butyl carbazate, 2,5-Dimethoxytetrahydrofuran | 4-Bromopyrrole-2-carbonitrile |
| Number of Steps | 5 | 3 |
| Overall Yield | ~75-85% (Reported range) | Estimated ~60-70% |
| Key Intermediates | 1-Boc-1-aminopyrrole, 4-Aminopyrrolo[2,1-f][1][2][3]triazine | 1-Amino-4-bromopyrrole-2-carbonitrile |
| Reagents of Note | Chlorosulfonyl isocyanate, Formamidine acetate, Brominating agent (e.g., NBS) | Aminating agent (e.g., hydroxylamine-O-sulfonic acid), Formamidine acetate |
| Scalability | Demonstrated for large-scale production[4] | Potentially high, with fewer linear steps |
| Purity of Final Product | High (≥98%)[4] | Dependent on final purification |
Synthetic Route 1: Core Synthesis Followed by Bromination
This is a well-established, five-step linear synthesis that has been successfully implemented on a large scale.[4] The route begins with the construction of a protected aminopyrrole, which is then elaborated to the pyrrolotriazine core and finally brominated at the 7-position.
Caption: Linear synthesis of 7-Bromopyrrolo[2,1-f]triazin-4-amine (Route 1).
Experimental Protocols for Route 1
Step 1: Synthesis of 1-Boc-1-aminopyrrole (Intermediate I) Tert-butyl carbazate and 2,5-dimethoxytetrahydrofuran are reacted in the presence of an acid catalyst to yield 1-Boc-1-aminopyrrole.
Step 2: Synthesis of 1-Boc-1-amino-1H-pyrrole-2-carbonitrile (Intermediate II) Intermediate I is reacted with chlorosulfonyl isocyanate in an anhydrous solvent such as acetonitrile, followed by the addition of DMF to facilitate the reaction.[4]
Step 3: Synthesis of 1-Amino-1H-pyrrole-2-carbonitrile hydrochloride (Intermediate III) The Boc protecting group is removed from Intermediate II under acidic conditions to yield the hydrochloride salt of the aminopyrrole.
Step 4: Synthesis of 4-Aminopyrrolo[2,1-f][1][2][3]triazine (Intermediate IV) Intermediate III undergoes a ring-closure reaction with formamidine acetate in the presence of a base like anhydrous potassium carbonate at elevated temperatures.[4] A reported yield for this step is 91% with a purity of 98%.[4]
Step 5: Synthesis of 7-Bromopyrrolo[2,1-f]triazin-4-amine (Final Product) Intermediate IV is dissolved in a suitable solvent and cooled to a low temperature (e.g., -15°C). A solution of a brominating agent is then added dropwise. The reaction is maintained at a low temperature until completion.[4]
Synthetic Route 2: Convergent Synthesis from a Bromopyrrole Precursor (Proposed)
This proposed three-step convergent route offers the potential for a more streamlined synthesis by introducing the bromine atom at an earlier stage. This strategy leverages the known chemistry of pyrrole derivatives and the construction of the triazine ring.
Caption: Proposed convergent synthesis of 7-Bromopyrrolo[2,1-f]triazin-4-amine (Route 2).
Experimental Protocols for Route 2 (Proposed)
Step 1: Synthesis of 4-Bromopyrrole-2-carbonitrile This starting material can be synthesized from commercially available pyrrole-2-carbonitrile via regioselective bromination.
Step 2: N-Amination of 4-Bromopyrrole-2-carbonitrile The nitrogen of the brominated pyrrole is aminated using an appropriate aminating agent such as hydroxylamine-O-sulfonic acid or O-(diphenylphosphinyl)hydroxylamine in the presence of a base. This reaction is a known transformation for pyrrole derivatives.
Step 3: Triazine Ring Formation The resulting 1-amino-4-bromopyrrole-2-carbonitrile would then be cyclized with formamidine acetate, similar to the final ring-forming step in Route 1, to yield the target molecule. The reaction of 1-aminopyrrole-2-carbonitriles with formamidine acetate to form the 4-aminopyrrolotriazine core is a well-established method.
Comparative Analysis
Route 1 is a well-documented and scalable synthetic pathway. Its linear nature, however, means that the overall yield is dependent on the efficiency of each of the five steps. The use of reagents like chlorosulfonyl isocyanate requires careful handling, particularly on a large scale. The primary advantage of this route is its proven track record and high purity of the final product.
Route 2 , while currently proposed, presents a more convergent and potentially more efficient approach with fewer linear steps. The success of this route would heavily depend on the efficient synthesis and N-amination of the 4-bromopyrrole-2-carbonitrile starting material. A convergent approach often leads to higher overall yields and greater flexibility in the synthesis of analogs. However, the regioselectivity of the initial bromination and the conditions for the subsequent N-amination would need to be carefully optimized.
Conclusion
For large-scale, validated production, Route 1 currently stands as the established method for synthesizing 7-Bromopyrrolo[2,1-f]triazin-4-amine. However, the proposed Route 2 offers a compelling alternative that could lead to a more efficient and cost-effective process. Further research and development to validate and optimize the proposed convergent synthesis are warranted and could provide significant advantages for the production of this important pharmaceutical intermediate.
References
Safety Operating Guide
Safe Disposal of 7-Bromopyrrolo[2,1-f]triazin-4-amine: A Comprehensive Guide for Laboratory Professionals
Safe Disposal of 7-Bromopyrrolo[2,1-f][1][2][3]triazin-4-amine: A Comprehensive Guide for Laboratory Professionals
Researchers and drug development professionals handling 7-Bromopyrrolo[2,1-f][1][2][3]triazin-4-amine must adhere to stringent disposal procedures to ensure laboratory safety and environmental protection. This guide provides detailed, step-by-step instructions for the proper disposal of this brominated heterocyclic compound, aligning with established safety protocols.
Immediate Safety and Handling Precautions
Before initiating any disposal-related activities, it is imperative to handle 7-Bromopyrrolo[2,1-f][1][2][3]triazin-4-amine with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat. All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.
Step-by-Step Disposal Protocol
The primary method for the disposal of 7-Bromopyrrolo[2,1-f][1][2][3]triazin-4-amine is through a licensed hazardous waste management service.
-
Waste Identification and Segregation :
-
Pure 7-Bromopyrrolo[2,1-f][1][2][3]triazin-4-amine and any materials significantly contaminated with it (e.g., weighing boats, filter paper, reaction byproducts) should be classified as hazardous chemical waste.
-
Collect this waste in a dedicated, properly labeled, and sealed container. The container must be compatible with the chemical and clearly marked with "Hazardous Waste" and the chemical name.
-
Do not mix this waste with other waste streams, particularly incompatible materials such as strong oxidizing agents.
-
-
Container Management :
-
Ensure the waste container is kept tightly closed when not in use.
-
Store the container in a designated, well-ventilated, and secure waste accumulation area, away from heat, sparks, or open flames.
-
-
Arranging for Professional Disposal :
-
The material should be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing[1].
-
Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide the waste contractor with the Safety Data Sheet (SDS) for 7-Bromopyrrolo[2,1-f][1][2][3]triazin-4-amine.
-
-
Disposal of Contaminated Packaging :
-
Containers that held the compound can be triple-rinsed with an appropriate solvent (e.g., methanol or acetone). The rinsate must be collected and disposed of as hazardous waste.
-
After triple-rinsing, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill, or recycled if permissible by local regulations[1].
-
Combustible packaging materials may also be disposed of via controlled incineration with flue gas scrubbing[1].
-
Important Prohibitions :
Hazard Classification Summary
While specific quantitative toxicity data for aquatic life was not available, the compound is classified with several hazard statements, indicating its potential risk.
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral | H301 | Toxic if swallowed[2]. |
| Skin Irritation | H315 | Causes skin irritation[2]. |
| Eye Irritation | H319 | Causes serious eye irritation[2]. |
| Specific target organ toxicity | H335 | May cause respiratory irritation[2]. |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
